The biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, or this compound) in strawberry (Fragaria × ananassa) is a ripening-induced process. The pathway initiates from a primary metabolic intermediate and concludes with a critical reduction step [1] [2].
Diagram 1: The core this compound biosynthetic pathway in strawberry. FaEO catalyzes the final step, and FaOMT produces the methyl ether derivative [1] [2].
The final and crucial step—the reduction of the exocyclic double bond of the highly reactive precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF)—is catalyzed by Fragaria × ananassa enone oxidoreductase (FaEO), which was initially identified as a quinone oxidoreductase (FaQR) [2]. This enzyme is NAD(P)H-dependent and transfers the 4R-hydride of NAD(P)H to the unsaturated exocyclic carbon of HMMF [2].
The resulting this compound can be further modified. An O-methyltransferase (FaOMT) uses S-adenosylmethionine (SAM) to methylate this compound, producing 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF, or mesifuran) [3]. This compound can also be converted to a non-volatile glycoside by a UDP-dependent glycosyltransferase (UGT71K3) [1].
The following table summarizes the characteristics of the two key enzymes in this compound and mesifuran formation.
Table 1: Key Enzymes in this compound and Mesifuran Biosynthesis
| Enzyme Name & Function | Abbreviation | Cofactor / Methyl Donor | Key Catalytic Properties & Evidence |
|---|
| Enone Oxidoreductase Catalyzes the reduction of HMMF to HDMF (this compound). | FaEO (formerly FaQR) [2] | NAD(P)H [2] | • Mechanism: Transfers the 4R-hydride of NAD(P)H to the exocyclic C6 carbon of HMMF, producing an enolate intermediate that is subsequently protonated [2]. • Evidence: Mechanism elucidated via X-ray crystallography (structures determined at ≤1.6 Å) and confirmed by deuterium labeling with [4R-2H]NADH [2]. | | O-Methyltransferase Catalyzes the methylation of HDMF to DMMF (Mesifuran). | FaOMT [3] | S-adenosylmethionine (SAM) [3] | • Kinetics: Apparent Km for this compound is ~5 mM; Km for SAM is ~5 µM [3]. • Specificity: The enzyme accepts other o-dihydroxyphenol compounds (e.g., catechol, caffeic acid) as substrates with higher affinity than this compound [3]. • Physical Properties: Native molecular mass ~80 kDa; optimum activity at pH 8.5 and 37°C [3]. |
The expression of the gene encoding the critical FaEO enzyme is tightly controlled during ripening by a complex of transcription factors.
Diagram 2: Transcriptional activation of FaQR by an FaERF#9-FaMYB98 complex. The complex synergistically activates the FaQR promoter [1].
Research shows that an Ethylene Response Factor (FaERF#9) and an MYB transcription factor (FaMYB98) form a protein complex that synergistically activates the FaQR promoter [1].
The accumulation of furanones and the expression of their biosynthetic genes are developmentally regulated.
Table 2: Quantification of Furanones and Gene Expression during Ripening (cv. Yuexin) [1]
| Fruit Section | Ripening Stage | HDMF (this compound) Content (μg/g FW) | DMMF (Mesifuran) Content (μg/g FW) | FaQR & FaOMT Gene Expression |
|---|---|---|---|---|
| Apical | Intermediate Red (IR) | ~0.65 | Not specified | Significant increase, over half of peak abundance at this stage. |
| Apical | Full Red (R) | ~3.46 | ~0.18 | Reaches peak expression. |
| Basal | Full Red (R) | ~1.42 | ~0.08 | Reaches peak expression (later than in the apex). |
This data confirms that furanone accumulation is closely linked to color change and ripening, showing a distinct gradient from the apex to the base of the fruit [1]. In other varieties (Malach, Tamar, Yael), the content of these compounds and the O-methyltransferase activity also increase sharply during ripening, reaching maximum values at the ripe stage [3].
For researchers looking to study this pathway, here are key methodologies from the literature.
1. Analysis of Volatile Compounds (HS-SPME-GC-MS)
2. Transcriptional Regulation Studies (Transient Activation Assay)
3. Enzyme Activity Assay (O-Methyltransferase)
4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commonly known as This compound, is a key flavor compound that imparts the characteristic caramel-like aroma to strawberries and numerous other fruits. With an exceptionally low odor threshold of 10 ppb, this compound exerts a profound influence on flavor perception even at minute concentrations [1] [2]. First identified as a Maillard reaction product in thermally processed foods, this compound was subsequently discovered as a natural constituent in various fruits including strawberry, pineapple, mango, and tomato [1] [2]. In ripe strawberries, this compound can reach concentrations up to 55 mg per kg of fresh fruit weight, making it one of the most abundant aroma compounds [1]. The economic importance of this compound extends to the food flavoring industry, where it is widely used as an additive to impart sweet, caramel-like notes to processed foods and beverages [2].
The discovery that this compound is biosynthesized from central carbohydrate metabolites in fruit tissues, rather than being exclusively formed through thermal degradation, opened new research avenues in plant secondary metabolism. Understanding this biosynthetic pathway has significant implications for flavor enhancement in agricultural products and biotechnological production of natural flavor compounds [1] [3]. The finding that D-fructose-1,6-diphosphate serves as the primary precursor for this compound biosynthesis connects central carbon metabolism to specialized metabolism, providing insights into how plants convert primary metabolites into specialized compounds that influence ecological interactions through aroma and flavor [1] [4].
The complete biosynthetic route from D-fructose-1,6-diphosphate to this compound represents a specialized branch of secondary metabolism that originates from central carbohydrate metabolism. The pathway can be divided into several key enzymatic steps:
Precursor Formation: D-fructose-1,6-diphosphate is channeled from glycolytic flux into the this compound biosynthetic pathway. Early radiolabeling studies demonstrated that of 15 different water-soluble, radioactively labeled substances tested, D-[U-14C]fructose-1,6-diphosphate showed the highest incorporation rate into the furanone structure [1]. Subsequent studies with D-[U-13C]fructose confirmed the complete transformation of the carbon skeleton into HDMF [2].
Intermediate Steps: The conversion of D-fructose-1,6-diphosphate to the immediate FaEO substrate involves several uncharacterized enzymatic transformations. Biochemical evidence suggests the formation of 1-deoxy-2,3-hexodiulose-6-phosphate as a key intermediate, which was identified through trapping experiments with o-phenylenediamine in culture media of Zygosaccharomyces rouxii [5]. This and possibly subsequent steps ultimately yield 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).
Final Reduction Step: The enone oxidoreductase (FaEO) catalyzes the NAD(P)H-dependent reduction of the exocyclic double bond of HMMF, resulting in the formation of this compound [1] [6]. This enzyme, originally identified as a quinone oxidoreductase based on sequence similarity, was functionally reclassified as an enone oxidoreductase after biochemical characterization demonstrated its specific activity toward HMMF [6].
The following diagram illustrates the complete biosynthetic pathway from primary metabolism to this compound production:
The biosynthetic pathway from D-fructose-1,6-diphosphate to this compound and its derivatives. Abbreviations: FaEO (Fragaria × ananassa enone oxidoreductase); OMT (O-methyltransferase).
The Fragaria × ananassa enone oxidoreductase (FaEO) is a monomeric enzyme with a molecular mass of approximately 37 kD that utilizes a Rossmann fold for NAD(P)H cofactor binding [6]. Structural analyses have revealed that the active site is largely determined by the bound NAD(P)H cofactor, which positions itself to facilitate hydride transfer to the substrate [6]. The enzyme contains a conserved GxGxxG domain that is characteristic of NADP-binding proteins and is essential for cofactor interaction [7].
The catalytic mechanism of FaEO involves stereospecific hydride transfer from the 4R position of NAD(P)H to the unsaturated exocyclic C6 carbon of HMMF [6]. This transfer generates a cyclic achiral enolate intermediate that subsequently undergoes protonation to yield this compound. The enzyme exhibits a broad substrate range, effectively converting not only HMMF but also various structural analogs with different substituents at the exocyclic methylene group [6]. This catalytic promiscuity is characteristic of many enzymes in secondary metabolism and may reflect the recent evolutionary divergence of specialized metabolic enzymes from primary metabolic ancestors [4].
The following table summarizes the key biochemical characteristics of FaEO:
| Parameter | Value | Experimental Conditions | Reference |
|---|
| Molecular Mass | ~37 kD (observed) 34.3 kD (calculated from sequence) | SDS-PAGE and sequence analysis | [1] | | Optimal pH | Broad optimum peaking at 7.0 | In vitro assays with HMMF | [2] | | Optimal Temperature | 37°C | In vitro enzyme assays | [2] | | Km for Fructose-1,6-diphosphate | 3.5 mM | In vitro enzyme kinetics | [2] | | Km for NADH | 30 μM | In vitro enzyme kinetics | [2] | | Cofactor Preference | NADPH > NADH | Comparative activity measurements | [6] | | Quaternary Structure | Monomeric | X-ray crystallography | [6] |
The role of D-fructose-1,6-diphosphate as the primary precursor to this compound was established through a series of meticulous radiolabeling experiments:
Incorporation Efficiency: When D-[U-14C]fructose-1,6-diphosphate was administered to strawberry fruit tissues, it demonstrated the highest incorporation rate into this compound among all tested precursors, followed by D-[U-14C]fructose, D-[U-14C]glucose-6-phosphate, D-[U-14C]glucose, and [2-14C]dihydroxyacetone in decreasing order [1].
Carbon Skeleton Conservation: Studies with D-[U-13C]fructose confirmed the complete transformation of the entire carbon chain into this compound, demonstrating that no carbon atoms are lost or significantly rearranged during the conversion [2].
Deuterium Tracing: Experiments with D-[2-2H]glucose demonstrated the involvement of phosphohexose isomerase in the conversion of D-glucose to furanones, confirming that D-fructose-6-phosphate serves as a natural precursor that enters the pathway after isomerization [1].
The functional characterization of FaEO was achieved through protein purification from strawberry fruits and heterologous expression:
Purification from Native Tissue: FaEO was initially purified from ripe strawberry fruits where its activity distribution correlated with the presence of a single polypeptide of ~37 kD [1]. The purification process involved homogenization of fruit tissue, polyvinylpolypyrrolidone addition to remove phenolic compounds, pH adjustment to 7.0, and multiple centrifugation steps followed by dialysis to remove naturally occurring this compound [1].
Heterologous Expression: The FaEO cDNA was successfully expressed in Escherichia coli, yielding functional enzyme that catalyzed the formation of this compound from HMMF [1]. Similar approaches have been used to characterize orthologous enzymes from other species, including an enone oxidoreductase from 'Alphonso' mango that shares 72% identity with FaEO and similarly converts D-fructose-1,6-diphosphate to this compound [7].
The identification of the this compound biosynthetic pathway has enabled the development of microbial production platforms as alternatives to extraction from natural sources:
Yeast-Based Production: Zygosaccharomyces rouxii has been shown to produce this compound when cultivated in media containing D-fructose-1,6-diphosphate [3] [5]. Production is influenced by pH and salt stress, with optimal this compound production observed at pH 5.1 and enhanced yields under saline conditions [5].
Bacterial Systems: Lactococcus lactis subsp. cremoris and Pichia capsulata have demonstrated the ability to produce this compound from L-rhamnose-containing media [5]. In these systems, this compound production is enhanced when the microorganisms are cultivated in media prepared with heated sugar and amino acids, suggesting that Maillard reaction intermediates can serve as precursors for microbial transformation [5].
Current research focuses on optimizing this compound production through metabolic engineering strategies:
Precursor Enhancement: Engineering central carbon metabolism to increase the flux toward D-fructose-1,6-diphosphate has been shown to enhance this compound production in microbial systems [3]. This includes modulating the EMP and pentose phosphate pathways to increase precursor availability [3].
Heterologous Pathway Expression: Reconstruction of the complete this compound biosynthetic pathway in industrial microorganisms such as Saccharomyces cerevisiae offers promise for more efficient production [3]. This approach requires the coordinated expression of multiple enzymes, including those responsible for the unknown steps between D-fructose-1,6-diphosphate and HMMF.
This compound accumulation is tightly regulated during fruit development, with significant implications for fruit quality:
Ripening-Associated Accumulation: In strawberry, this compound formation is associated with fruit ripening, with enzyme activity increasing concurrently with this compound accumulation [1] [2]. This ripening-induced expression pattern ensures that aroma production coincides with other ripening processes, making the fruit attractive to seed dispersers.
Tissue-Specific Localization: Laser capture microdissection studies have demonstrated the presence of FaQR mRNA in parenchyma tissue of the strawberry fruit, indicating that this compound biosynthesis occurs primarily in the fleshy fruit tissue rather than the achenes [1].
The biosynthesis of this compound is subject to hormonal control, particularly by auxin:
Auxin Dependence: FaEO expression is negatively regulated by auxin, with the decline in auxin levels during fruit ripening triggering the induction of the enzyme [1]. This hormonal control mechanism coordinates flavor compound production with other ripening-related changes.
Ethylene Interactions: In some fruits, such as tomato, ethylene signaling interacts with the regulation of this compound biosynthesis, though the specific mechanisms differ from the auxin-dominated regulation in strawberry [7].
The biosynthesis of this compound from D-fructose-1,6-diphosphate appears to be a conserved pathway across multiple plant species, though with some variations:
| Species | Enzyme Identified | Sequence Identity to FaEO | Key Features | Reference |
|---|---|---|---|---|
| Fragaria × ananassa (Strawberry) | FaEO (Enone oxidoreductase) | 100% (reference) | First characterized, ripening-induced | [1] |
| Solanum lycopersicon (Tomato) | SlEO (Enone oxidoreductase) | 73% | Similar substrate specificity | [7] |
| Mangifera indica (Mango) | MiEO (Enone oxidoreductase) | 72% | Highest in 'Alphonso' cultivar | [7] |
| Cucumis sativus (Cucumber) | CsAOR (Alkenal/one oxidoreductase) | 79% | Chloroplast-localized | [7] |
| Zygosaccharomyces rouxii (Yeast) | Not fully characterized | - | Produces HDMF in culture | [3] |
The standard protocol for measuring FaEO activity involves the following steps:
Enzyme Extraction: Homogenize ripe strawberry fruit tissue with extraction buffer (typically phosphate buffer, pH 7.0) containing polyvinylpolypyrrolidone to adsorb phenolic compounds. Centrifuge at 15,000 × g for 20 minutes and collect the supernatant [1].
Dialysis: Dialyze the crude extract against phosphate buffer (pH 7.0) using a membrane with a 10 kD cutoff to remove small molecules, including naturally occurring this compound [1].
Reaction Mixture: Combine dialyzed enzyme extract with 3.5 mM D-fructose-1,6-diphosphate and 30 μM NADH in phosphate buffer (pH 7.0). Incubate at 37°C for 30-60 minutes [2].
Product Analysis: Extract the reaction products with organic solvent (e.g., dichloromethane) and analyze by GC-MS for this compound detection and quantification [1] [6].
For structural and detailed kinetic studies, FaEO can be expressed and purified from E. coli:
Vector Construction: Clone the FaEO coding sequence into an appropriate expression vector such as pCRT7/NT-TOPO for expression as a 6xhis-tagged fusion protein [7].
Protein Expression: Transform the construct into E. coli strain BL21(DE3) and induce expression with 0.5 mM IPTG at 20°C for 16-20 hours [6].
Affinity Purification: Purify the recombinant protein using nickel-nitrilotriacetic acid affinity chromatography with increasing imidazole concentrations (up to 40 mM) in the wash buffer to remove contaminating bacterial proteins [7].
The elucidation of D-fructose-1,6-diphosphate as the primary precursor for this compound biosynthesis represents a significant advancement in understanding how plants convert central metabolites into specialized compounds that influence flavor and aroma. The characterization of FaEO as the key enzyme catalyzing the final step in this pathway has opened new possibilities for biotechnological applications and flavor enhancement in agricultural products.
FaQR (Fragaria ananassa Quinone Reductase) is a key enzyme encoded by a ripening-induced gene in strawberry (Fragaria × ananassa). It catalyzes the final step in the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), more commonly known as This compound [1] [2].
This compound is the primary contributor to the characteristic caramel-like flavor of strawberry and is found in concentrations of up to 55 mg per kg of fresh fruit weight [2]. FaQR functions as an NADH-dependent enone oxidoreductase. Its specific biochemical role is the reduction of the double bond in the immediate precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, to form the aroma-active HDMF [1] [2] [3].
The table below summarizes the key quantitative and structural characteristics of the FaQR enzyme, compiled from experimental evidence [1] [2] [3].
| Property | Description / Value |
|---|---|
| EC Class | Enone oxidoreductase (o-Quinone oxidoreductase activity) |
| Gene ID | AY158836.1 |
| Protein Length | 322 amino acids |
| Calculated Molecular Mass | 34.3 kD |
| Observed Polypeptide Mass | ~37 kD (SDS-PAGE) |
| Catalytic Cofactor | NADH-dependent |
| Key Substrate | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone |
| Key Product | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, this compound) |
| Tissue Specificity | Fruit parenchyma (absent in vascular tissues) |
| Expression Trigger | Fruit ripening, auxin-dependent |
The following diagram illustrates the established biosynthetic pathway leading to this compound and its derivatives in strawberry. FaQR catalyzes the definitive step that creates the sensorially active compound [2] [4] [3].
The core this compound biosynthetic pathway in strawberry, highlighting the definitive role of FaQR.
This section details the methodology used to identify and characterize FaQR activity, as described in the foundational study [2].
The expression of FaQR is tightly controlled during fruit ripening by a complex of transcription factors. The following diagram depicts this regulatory network [3].
Regulatory network controlling FaQR gene expression during strawberry ripening.
The regulatory mechanism involves:
Understanding the FaQR enzyme and its regulation opens several avenues for application:
The formation of mesifurane is a single enzymatic step that involves the methylation of furaneol.
The following diagram illustrates this core biosynthetic pathway:
Diagram of the enzymatic methylation of this compound to form mesifurane.
When designing experiments around this pathway, the stability and handling of SAMe are critical factors.
Quantitative stability data for SAMe and a stable analog under different conditions are compared below.
| Compound | Condition | Half-Life (t₁/₂) | Notes |
|---|---|---|---|
| SAMe [2] [3] | pH 8, 25°C | ~16 hours | Degrades to methylthioadenosine (MTA) and homoserine lactone. |
| SAMe PTS (Tosylate Salt) [3] | 25°C, 60% RH | - | ~20% degradation after 6 months (in solid form). |
| SAMe Phytate [3] | 25°C, 60% RH | - | ~5% degradation after 6 months (in solid form); phytate anion offers superior stability. |
| rac-SAM-PH (H-phosphinic analog) [2] | pH 8 | Significantly longer than SAMe | A bioisosteric, functionally active SAMe mimetic with enhanced chemical stability. |
Understanding this methylation pathway has applications beyond flavor chemistry. SAMe-dependent methylation is a cornerstone of epigenetics, regulating gene expression through DNA and histone methylation [4] [5]. The development of stable SAMe mimetics, such as the H-phosphinic analog (SAM-PH) [2], is a growing area of research. These tools are crucial for:
It is important to clarify the nomenclature found in the search results, as it directly impacts the topic of your query.
The table below summarizes the fundamental properties of HDMF (this compound):
| Property | Description |
|---|---|
| IUPAC Name | 4-Hydroxy-2,5-dimethyl-3-furanone [5] |
| Common Abbreviations | HDMF, this compound, Strawberry furanone, Pineapple ketone [3] [5] |
| Molecular Formula | C6H8O3 [5] |
| Molecular Weight | 128.127 g·mol⁻¹ [5] |
| Melting Point | 73 to 77 °C [5] |
| Odor Profile | Caramel-like at high concentrations; sweet strawberry aroma when dilute [5] |
| Natural Occurrence | Strawberry, pineapple, buckwheat, tomato, and other fruits [3] [4] [5] |
HDMF can be formed both biotically (enzymatically in plants and yeast) and abiotically (via the Maillard reaction during food heating) [3] [4]. Research in strawberries and the yeast Zygosaccharomyces rouxii has identified a primary biosynthetic pathway.
The following diagram illustrates the established biosynthetic pathway of HDMF from D-fructose-1,6-bisphosphate, based on studies in Zygosaccharomyces rouxii and strawberry fruit [6].
Biosynthetic pathway of HDMF from D-fructose-1,6-bisphosphate.
The following methodology is adapted from studies on HDMF formation using protein extracts from Zygosaccharomyces rouxii [6].
Protein Extract Preparation:
Incubation Reaction:
Analysis and Quantification:
HDMF and related furanones exhibit a range of biological activities, which is of particular interest for drug development professionals. The following table summarizes key findings from toxicological and physiological studies.
| Activity Type | Experimental Model | Key Findings | Citations |
|---|---|---|---|
| Genetic Toxicity | In vitro (DNA studies) & In vivo (mice) | Demonstrated DNA-breaking activity; induced micronucleated reticulocytes in mice, suggesting potential for genetic damage. | [3] [4] |
| Pro-oxidant Activity | In vitro chemical systems | In the presence of transition metals (e.g., Cu²⁺), can generate reactive oxygen species (superoxide, hydroxyl radicals). | [3] [4] |
| Antioxidant Activity | Spontaneous cataract rat model | Showed protective activity against superoxide radicals in lens tissue, inhibiting cataract formation. | [3] [4] |
| Metabolism & Absorption | Humans, mice, Caco-2 cell monolayers | In humans, HDMF is primarily absorbed and excreted as glucuronide. Transport in intestinal models suggests passive, paracellular diffusion. | [3] [4] |
| Antimicrobial Activity | Candida albicans | Exhibited broad-spectrum, energy-dependent antimicrobial activity, arresting the cell cycle at S and G2/M phases. | [3] |
The dual pro- and antioxidant nature of HDMF indicates that its biological effects are highly context-dependent, influenced by factors like oxygen species availability and concentration [3] [4]. The confirmed biosynthetic pathway and the identification of 1-deoxy-2,3-hexodiulose-6-phosphate as a key intermediate open avenues for the biotechnological production of HDMF using enzymatic or microbial systems, which could be more efficient than chemical synthesis or extraction from natural sources [6].
| Fruit | Occurrence & Key Details | Concentration (if available) |
|---|---|---|
| Strawberry | Character impact compound; key to flavor profile [1] [2] | Up to 37 μg/g in fully ripe fruit [1] |
| Pineapple | One of the first fruits where furaneol was identified [1] | Information missing |
| Raspberry | Important aroma compound [1] | Information missing |
| Mango | Important aroma compound [1] | Information missing |
| Arctic Bramble | Early studies on biosynthesis conducted here [1] | Information missing |
| Grapefruit | Identified as an aroma component [1] | Information missing |
| Tomato | Contributes to overall aroma [1] [3] | Information missing |
| Guava | Identified, along with northis compound [1] | Information missing |
This compound's biosynthesis from carbohydrate metabolism is a key area of research, particularly in strawberries where its concentration is highest during ripening [1].
The primary precursor for this compound is D-fructose-6-phosphate [1]. The final step in the pathway is catalyzed by an enone oxidoreductase (FaQR), which was isolated from ripe strawberry fruits [1]. This enzyme catalyzes a two-substrate reaction and has the following characteristics [1]:
This compound is further metabolized into other important compounds [1]:
The following diagram illustrates the core biosynthetic pathway of this compound in strawberry fruit:
For researchers analyzing this compound, the following methodologies from recent studies provide a framework:
A compelling application of this compound in applied research involves mitigating off-flavors. One study used this compound's strong competitive binding affinity to displace undesirable green and beany off-flavor compounds from soy protein isolate (SPI). Adding just 2 mg/L of this compound during SPI preparation significantly reduced off-flavors and enhanced sweet and pleasant notes, demonstrating a novel approach to improving plant-based protein flavor [4].
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound, also known as HDMF) represents a pivotal flavor compound widely recognized for its intense caramel-like aroma and remarkably low odor threshold (0.03-0.1 mg/L in water) [1] [2]. First identified in 1960 as a Maillard reaction product, this compound has since been detected in numerous thermally processed foods and fruits, making it a highly appreciated flavor additive in various food industries, including beverages, dairy products, confectionery, and baked goods [1] [2]. The planar enol-oxo group of this compound's cyclic dicarbonyl structure, which forms strong hydrogen bonds with the adjacent 4-hydroxy group, is responsible for its distinctive sensory properties [1] [2].
Beyond its role in flavor, this compound exhibits complex physiological activities, demonstrating both antioxidant and pro-oxidant properties depending on environmental conditions [2]. Studies have shown that this compound can protect human erythrocyte membranes and low-density lipoprotein against iron-induced oxidative modifications while also demonstrating DNA-breaking activity in certain contexts [2]. This dual nature, combined with its widespread occurrence in processed foods, underscores the importance of understanding its formation mechanisms and controlling its levels in food products to achieve optimal sensory qualities while mitigating potential health concerns.
The Maillard reaction serves as the primary formation route for this compound in thermally processed foods, involving complex series of reactions between reducing sugars and amino compounds [3] [4] [1]. The reaction begins with the nucleophilic addition of an amine group to the carbonyl group of a reducing sugar, forming a Schiff base that subsequently rearranges into a more stable Amadori compound [3] [4] [5]. As the reaction progresses through intermediate and final stages, these compounds undergo dehydration, fragmentation, and rearrangement to form various heterocyclic compounds, including this compound [3] [4] [5].
Sugar Precursor Influence: The formation of this compound via Maillard reaction is highly dependent on the type of sugar precursor involved. L-rhamnose has been identified as an excellent this compound precursor, yielding more than 40 mol% under optimized conditions [2]. Specifically, this compound arises from C6 sugars via Amadori product intermediates, while related furanones like HMF (4-hydroxy-5-methyl-3(2H)-furanone) and EHMF (5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone) derive from C5 and C7 sugars, respectively [2].
Alternative Maillard Pathway: An alternative pathway suggests this compound formation through the addition of a C1 fragment, derived from glycine via Strecker degradation, to a diketose derived from a C5 carbohydrate [2]. Similarly, EHMF may form through the addition of a C2 fragment from alanine to a C5 diketose [2]. This pathway highlights the importance of specific amino acid-sugar combinations in directing the Maillard reaction toward particular furanone products.
The following diagram illustrates the multiple formation pathways of this compound:
Figure 1: Multiple formation pathways of this compound (HDMF) in food systems, including Maillard reaction, biosynthesis, and hydrolysis of conjugated forms.
While the Maillard reaction represents a primary formation route, this compound can also generate through several non-Maillard pathways under various conditions:
Biosynthetic Pathways: In fruits and microorganisms, this compound is synthesized through enzymatic pathways from D-fructose and D-fructose-6-phosphate [1] [2]. In strawberry, the enzymes Fragaria × ananassa quinone oxidoreductase (FaQR) and F. × ananassa enone oxidoreductase (FaEO) catalyze this compound formation, while glucosyl transferase and malonyl transferase convert it to stable glycosidic derivatives [2].
Chemical and Enzymatic Release: During food processing and storage, this compound can release through chemical hydrolysis of bound forms or enzymatic release from glucosidic precursors [1]. In Msalais wine production, significant this compound formation occurs through hydrolysis of this compound glucosides during storage and biotransformation of Maillard products by yeast during fermentation [1].
Microbial Biotransformation: Certain yeasts (e.g., Zygosaccharomyces rouxii) and bacteria (e.g., Lactococcus lactis subsp. cremoris) can transform exogenous D-fructose-1,6-diphosphate (FDP) to this compound [1] [2]. This biosynthetic pathway occurs during fermentation processes and contributes significantly to this compound content in fermented products like wines and cheeses.
This compound's concentration varies considerably across different food and beverage products, influenced by processing conditions, precursor availability, and matrix composition. The table below summarizes reported this compound concentrations in various food systems:
Table 1: this compound concentrations in various food and beverage products
| Food Product | Concentration Range | Notes/Specific Conditions | Reference |
|---|---|---|---|
| Msalais Wines | 27.59 - 117.60 mg/L | Traditional fermented wine from China; varies by producer | [1] |
| Sweet Potato (Dried) | Significant increase during storage | 50-day storage period; maltol as key aroma compound | [6] |
| Wuyi Rock Tea | Identified as key aroma compound | Developed during roasting process | [7] |
| Strawberry | Naturally occurring | Biosynthesized via enzymatic pathways | [2] |
| Roasted Coffee | Detected | Formed during thermal processing | [2] |
| Cooked Meat | Detected | Formed during thermal processing | [2] |
The quantitative formation of this compound in food systems depends on several key factors:
Processing Temperature and Time: Higher temperatures and extended processing times generally promote increased this compound formation in thermal processes, though excessive heating may lead to degradation or further reaction [1] [7].
Precursor Composition and Concentration: The specific combination of reducing sugars and amino acids significantly impacts this compound yield. Studies have demonstrated that maltose, glucose, and histidine serve as primary Maillard reaction substrates for this compound formation in dried sweet potato systems [6].
Matrix Effects: The physical and chemical composition of the food matrix profoundly influences this compound formation. Research on Wuyi rock tea demonstrated that the insoluble fraction of tea leaves, comprising cellulose, hemicellulose, lignin, and structural proteins, significantly affects Maillard reaction pathways during roasting [7].
Storage Conditions: During storage, this compound levels can increase through ongoing Maillard reactions and hydrolysis of conjugated forms, as observed in dried sweet potato and Msalais wine [6] [1].
Accurate quantification of this compound in complex food matrices requires robust analytical methods capable of separating it from interfering compounds:
Sample Preparation: For solid matrices like dried sweet potato, samples are typically homogenized with ethanol-water mixtures (e.g., 80% ethanol) and extracted in the dark to prevent degradation [6]. After centrifugation, the supernatant is collected for analysis. For liquid samples like wine, direct injection or dilution may be sufficient after filtration [1].
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with reverse-phase columns is the most common method for this compound quantification [1]. Proper mobile phase optimization is crucial for achieving adequate separation from matrix components. For volatile analysis, Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) provides excellent sensitivity for this compound and related aroma compounds [7].
Ultraviolet-Visible (UV-Vis) Detection: For HPLC analysis, this compound is typically detected using UV-Vis detectors set at appropriate wavelengths (e.g., 284 nm and 336 nm for 5-HMF analysis in related compounds) [6].
Mass Spectrometric Detection: GC-MS and LC-MS provide both quantification and structural confirmation through characteristic mass fragments [7]. The use of isotopically labeled internal standards improves quantification accuracy by compensating for matrix effects and preparation losses.
Sensory Evaluation: Complementary to instrumental analysis, trained sensory panels evaluate the perceptual impact of this compound through descriptive analysis [6]. The Odor Activity Value (OAV), calculated by dividing the concentration by the odor threshold, quantifies this compound's sensory contribution [1].
Well-designed model systems provide controlled environments for studying this compound formation mechanisms:
Precursor Selection: Based on research findings, appropriate sugar precursors include L-rhamnose, glucose, fructose, and maltose, while relevant amino acid precursors include glycine, alanine, and histidine [6] [2]. Precursors should be dissolved in appropriate buffers (typically phosphate buffer, pH 7-8) at concentrations relevant to food systems (e.g., 0.1-1.0 M).
Reaction Conditions: Heating temperatures typically range from 100°C to 130°C for time periods from minutes to several hours, depending on the study objectives [7]. For studies simulating low-temperature processing, reactions may be conducted at 45-80°C for extended periods (hours to days) [6] [1].
"In-Leaf" Model Systems: For complex matrices like tea, novel "in-leaf" model systems maintain the structural integrity of the plant matrix while allowing controlled precursor incorporation [7]. This approach involves rinsing intact tea leaves to remove soluble compounds, then infusing them with isotope-labeled precursors before freeze-drying and roasting.
The use of isotopically labeled precursors (e.g., [¹⁵N]-alanine, [U-¹³C₆]-glucose) enables precise tracking of this compound formation pathways [7]. The experimental workflow typically follows these stages:
Figure 2: Experimental workflow for studying this compound formation pathways using isotopically labeled precursors.
Understanding the kinetics of this compound formation enables optimization of processing conditions to maximize desirable flavor development:
Time-Temperature Profiling: Reactions are typically conducted under isothermal conditions at multiple temperatures (e.g., 100, 110, 120, 130°C) with sampling at regular intervals [1]. Formation rates generally follow the Arrhenius equation, with activation energies typically ranging from 80-120 kJ/mol for Maillard-derived furanones.
Multiple Reaction Monitoring: Using GC-MS or LC-MS, researchers can monitor This compound formation concurrently with precursor depletion and intermediate compound formation [7]. This comprehensive approach provides insights into reaction mechanisms and rate-limiting steps.
The formation of this compound in Maillard reaction systems is influenced by several key physicochemical factors:
pH Dependence: Maillard reaction rates generally increase with pH due to greater availability of unprotonated amino groups [3] [4]. The nucleophilic amino groups (e.g., lysine with pKa ≈ 10) exist primarily in their reactive form at higher pH values, accelerating the initial condensation step [3] [4]. However, specific reaction pathways may vary with pH, potentially favoring different reaction products.
Temperature and Time: As with most chemical reactions, this compound formation increases with temperature, typically following Arrhenius kinetics [3] [4]. However, the relationship is not always linear, as different reaction pathways may be favored at different temperature ranges. Similarly, extended reaction times generally increase this compound yield, though may eventually lead to degradation or polymerization in advanced Maillard stages [6].
Water Activity (a𝘸): Maillard reactions generally proceed optimally at intermediate water activities (0.6-0.8), where reactant mobility is sufficient but dilution effects are minimal [3] [4]. At very low water activities, reactant mobility is limited, while at high water activities, dilution reduces reaction rates.
Precursor Types and Ratios: The specific sugar and amino acid precursors significantly impact this compound yield and reaction kinetics [6] [2]. Research has demonstrated that pentoses are more reactive than hexoses, while different amino acids direct the reaction toward different volatile profiles [7].
Metal Ions: Transition metal ions such as copper, iron, and zinc can catalyze Maillard reactions by facilitating the formation of reactive intermediates and oxidation reactions [3] [4]. However, metal ions may also promote undesirable side reactions or oxidative degradation of flavor compounds.
Inhibitors and Catalysts: The presence of antioxidants and reducing agents like ascorbic acid can inhibit Maillard reactions by scavenging free radicals and reducing the availability of reactive intermediates [3] [4]. Conversely, phosphate ions can catalyze Maillard reactions by facilitating sugar dehydration and fragmentation steps.
This compound represents a critically important flavor compound that forms through multiple complex pathways in food systems, with the Maillard reaction serving as the primary formation route during thermal processing. Understanding these formation mechanisms enables food scientists to optimize processing parameters for enhanced flavor quality while controlling potentially undesirable by-products.
Future research should focus on elucidating specific reaction pathways using advanced analytical techniques like non-targeted metabolomics and isotopic labeling [6] [7]. Additionally, more studies are needed to understand this compound formation in low-temperature, long-duration processes like wine aging [1] [8], and to develop strategies for controlling Maillard reaction pathways to enhance desirable flavors while minimizing potentially harmful compounds.
Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a pivotal aroma compound with significant importance in both natural food flavors and thermal process flavors. This furanone derivative possesses a molecular weight of 128.1259 g/mol and the chemical formula C₆H₈O₃ [1]. First identified in 1960 as a product of the Maillard reaction, this compound has since been recognized as a character impact compound in numerous fruits and processed foods [2] [3]. Its unique structural properties, featuring a planar enol-oxo group of a cyclic dicarbonyl derivative capable of forming strong hydrogen bonds, contribute to its exceptional olfactory properties and low detection thresholds [3]. The compound exists as a white or colorless solid that is soluble in both water and organic solvents, with a melting point ranging from 73 to 77°C [4] [5]. This compound's significance in flavor science stems from its dual origin—it occurs naturally through enzymatic biosynthesis in various fruits while also being generated during thermal processing of foods through non-enzymatic browning reactions [2] [3].
The historical context of this compound's discovery and characterization reflects its importance in flavor chemistry. Initially identified in pineapple in 1965, this compound has since been detected in a wide spectrum of natural sources including strawberry, raspberry, mango, arctic bramble, grapefruit, tomato, and pineapple [2] [4]. Beyond its natural occurrence, this compound forms during thermal processing in beef broth, roasted almonds, roasted coffee, wheat bread crust, and popcorn, demonstrating its ubiquitous presence in both natural and processed foods [2]. This broad occurrence across diverse food systems, combined with its potent aroma characteristics, has established this compound as a key flavor compound of extensive interest to researchers in food science, olfactory biochemistry, and flavor industry applications.
This compound exhibits complex odor properties that vary significantly with concentration. At higher concentrations, it imparts distinct caramel-like notes with burnt sugar characteristics, while at lower concentrations, it transitions to a sweeter, more fruity aroma commonly associated with fresh strawberries [2] [4] [6]. This concentration-dependent odor profile makes this compound particularly valuable in flavor applications, as it can serve multiple roles depending on its concentration in the final product. The pleasant and sweet odors of this compound and its methylether derivative mesifurane (which presents a more sherry-like aroma) have been identified as critical components in the aroma profiles of many fruits [2]. The remarkable sensitivity of the human olfactory system to this compound is evidenced by its exceptionally low odor threshold, which is reported to be approximately 10 parts per billion (ppb) in water, contributing to its significant impact even at minute concentrations [2].
The subjective interpretation of this compound's odor profile is influenced by multiple factors, including physiological differences, genetic variations, psychological associations, and cultural background [6]. This variability in perception presents challenges in sensory evaluation and flavor application. The phenomenon wherein this compound's perceived aroma shifts from strawberry to caramel as concentration increases illustrates how odor intensity can qualitatively alter perceived odor quality, not merely its strength [6]. Additionally, individual differences in olfactory threshold, determined by genetic and environmental factors, mean that the minimum concentration required for perception varies from person to person. This variability is further complicated by the fact that olfactory threshold can fluctuate within individuals over time due to factors such as hormonal changes, adaptation, health status, and previous exposure [6].
Table 1: Odor Threshold Values of this compound and Related Furanones
| Compound | Chemical Name | Odor Threshold Range | Odor Characteristics |
|---|---|---|---|
| This compound (HDMF) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone | 0.03 - 1,700 μg/L [3] | Caramel, strawberry, cotton candy [2] [7] |
| HMF | 4-hydroxy-5-methyl-3(2H)-furanone | 2,100 - 23,000 μg/L [3] | Not specified |
| EHMF | 5-ethyl-4-hydroxy-2-methyl-3(2H)-furanone (homothis compound) | 0.04 - 21 μg/L [3] | Caramel-like, sweet [2] |
| Northis compound | 4-hydroxy-5-methyl-3(2H)-furanone | Not specified | Identified in raspberry, guava, tomato [2] |
The table above illustrates the considerable variation in threshold values reported for this compound and its structural analogs across different studies and media. These discrepancies highlight the methodological challenges in determining precise olfactory thresholds and the influence of experimental conditions on threshold measurements. This compound's exceptional potency as an aroma compound is evident when compared to its analog HMF, which requires concentrations approximately three orders of magnitude higher to be detected. The structural homologue EHMF (homothis compound), identified as an important odorant in various cheeses including Cheddar and Emmental, exhibits even lower thresholds than this compound in some studies, contributing mild sweet and nut-like aroma to these products [2]. Recent research has identified OR5M3 as a receptor specifically activated by both this compound and homothis compound, suggesting a common molecular recognition mechanism for these structurally similar compounds [8].
The stereochemical properties of this compound also influence its olfactory characteristics. This compound exists as two enantiomers, (R)-(+)-furaneol and (S)-(−)-furaneol, with the (R)-form identified as mainly responsible for its characteristic smell [4]. This enantioselectivity in odor perception underscores the significance of molecular chirality in olfactory reception, a phenomenon observed with many other odorants where different enantiomers exhibit distinct odor qualities or intensities. The absolute configurations of this compound and related furanones have been elucidated using advanced analytical techniques including vibrational circular dichroism and chemical relay reactions, facilitating a deeper understanding of the structure-activity relationships governing their olfactory properties [3].
The molecular basis of this compound's olfactory detection involves specific interactions with olfactory receptors (ORs) in the olfactory epithelium. Recent research has identified OR5M3 as a receptor specifically activated by this compound and its structural homologue homothis compound [8]. This discovery represents a significant advancement in understanding how this compound's distinct caramel- and seasoning-like odor qualities are encoded at the molecular level. The specificity of OR5M3 for this compound activation highlights the sophisticated molecular recognition mechanisms underlying olfactory perception. Unlike broader tuning profiles observed in some odorant receptors, OR5M3 demonstrates narrow activation parameters, suggesting specialized biological recognition of these economically important flavor compounds [8]. The identification of this specific receptor-ligand interaction provides a biochemical basis for understanding this compound's sensory properties that cannot be predicted solely from molecular structure.
The process of olfactory signal transduction begins when this compound molecules bind to OR5M3, a G-protein-coupled receptor (GPCR) located in the ciliary membrane of olfactory sensory neurons. This binding event triggers a conformational change in the receptor that activates Golf-type G proteins, initiating a cAMP-mediated signaling cascade that ultimately generates neural impulses transmitted to the olfactory bulb and higher processing centers in the brain [9]. The encoding of odor quality depends not only on the molecular shape of odorants like this compound but, crucially, on their receptors' activation parameters, which help decipher the complex relationship between chemical structure and perceived aroma [8]. This molecular recognition process exhibits high specificity, as demonstrated by the fact that this compound and the structurally related sotolone, which possesses distinct seasoning-like odor qualities, activate different odorant receptors, enabling the olfactory system to discriminate between these similar compounds [8].
The molecular features of this compound essential for its olfactory properties include its planar enol-oxo group within a cyclic dicarbonyl structure, which enables the formation of strong hydrogen bonds with olfactory receptor residues [3]. This specific configuration allows this compound to interact with complementary binding sites in the odorant receptor binding pocket. Research on structure-threshold relationships in food aroma molecules has revealed that odor thresholds are independent of binding energies but highly sensitive to structural variations that alter receptor interaction patterns [9]. These structural determinants of olfactory potency help explain this compound's exceptional efficacy as an aroma compound despite its relatively simple molecular structure.
Table 2: Structural Features and Their Role in this compound's Olfactory Properties
| Structural Feature | Role in Olfaction | Impact on Odor Quality |
|---|---|---|
| Planar enol-oxo group | Enables strong hydrogen bonding with olfactory receptors [3] | Contributes to caramel-like odor character |
| Cyclic dicarbonyl structure | Provides molecular rigidity and specific orientation in binding pocket [3] | Enhances receptor binding specificity |
| 4-hydroxy group | Serves as hydrogen bond donor in receptor interactions [9] | Critical for odor potency and threshold |
| 2,5-dimethyl groups | Influence molecular shape and hydrophobic interactions [3] | Modulate fruity vs. caramel notes |
| Chiral center | Enables enantioselective receptor recognition [4] | (R)-form primarily responsible for characteristic odor |
Molecular docking and dynamics simulations have provided insights into the binding mechanisms between odorant molecules and their receptors. These computational approaches have demonstrated that hydrogen bond stability and receptor conformational flexibility serve as important determinants of odor thresholds [9]. Specifically, odorants that form more stable hydrogen bonds and induce greater conformational flexibility in their receptors typically exhibit lower detection thresholds. This relationship between molecular interaction dynamics and olfactory sensitivity helps explain this compound's potent aroma characteristics at minute concentrations. The application of these computational methods to this compound-OR5M3 interactions continues to provide atomic-level insights into the binding states and conformational adaptation processes that govern this compound's olfactory perception [9].
This compound is synthesized in plants through a carefully regulated enzymatic pathway derived from carbohydrate metabolism. The primary natural precursor has been identified as D-fructose-1,6-diphosphate, which undergoes a series of transformations to ultimately form this compound [2] [3]. Key enzymatic steps in this biosynthesis include the action of phosphohexose isomerase in the conversion of D-glucose to furanones, confirming that D-fructose-6-phosphate serves as a natural precursor [2]. Research incorporating radioactively labeled substrates has demonstrated the efficient transformation of the complete carbon chain of D-fructose into this compound, supporting the carbohydrate origin of this important aroma compound [2]. The identification and characterization of FaQR, an enone oxidoreductase with a molecular mass of 37 kDa that catalyzes the last step in this compound biosynthesis in strawberry, represents a significant advancement in understanding the biochemical pathway [2]. This enzyme facilitates a two-substrate reaction with apparent Km values of 3.5 mM for D-fructose-1,6-diphosphate and 30 μM for NADH, with optimal activity at 37°C and pH 7.0 [2].
The regulation of this compound biosynthesis is closely associated with fruit ripening processes. In strawberry, this compound accumulation increases dramatically during ripening, reaching concentrations as high as 37 μg/g in fully ripe fruits [2]. This ripening-induced accumulation correlates with increased activity of the biosynthetic enzymes, including FaQR [2]. The discovery of a natural precursor (4-hydroxy-5-methyl-2-methylene-3[2H]-furanone) has led to a revised scheme of this compound biosynthesis, providing a more comprehensive understanding of the pathway [2]. Beyond the free volatile compound, plants also produce non-volatile derivatives including this compound-β-d-glucopyranoside and the malonyl derivative of this this compound glucoside, which serve as storage forms that might influence the overall flavor of fruits [2]. The interconversion between these forms is regulated by specific enzymes including an O-methyl-transferase in strawberry capable of transferring a methyl group from S-adenosyl-L-methionine (SAM) to this compound, forming mesifurane [2].
Figure 1: Biosynthetic Pathway of this compound and Derivatives in Plants
The diagram above illustrates the principal metabolic route for this compound biosynthesis from primary carbohydrates, highlighting key enzymatic steps and the branch points leading to various derivatives. This pathway exemplifies how plants convert primary metabolites into specialized compounds with significant organoleptic properties. The enzymatic transformations depicted represent potential targets for biotechnological optimization to enhance flavor profiles in fruit crops or microbial production systems.
This compound displays a remarkably widespread distribution across the plant kingdom, having been identified in numerous fruits including pineapple, raspberry, mango, arctic bramble, grapefruit, tomato, and strawberry [2] [4]. This broad occurrence across taxonomically diverse species suggests an evolutionary conservation of its biosynthetic pathway and potentially important ecological functions beyond its aroma properties. In addition to its presence in fresh fruits, this compound has been detected in many heat-processed foods including beef broth, roasted almonds, roasted coffee, wheat bread crust, and popcorn, where it forms through Maillard reaction pathways during thermal processing [2]. The concentration ranges of this compound vary significantly between different food sources, with particularly high levels found in certain strawberry varieties (up to 37 μg/g in fully ripe fruits) [2] [4].
The temporal pattern of this compound accumulation during fruit development has been extensively studied, particularly in strawberry, where this compound content increases dramatically during ripening [2]. Research utilizing in vitro growth systems has demonstrated enhanced this compound accumulation (125% increase) in fruits grown in medium supplemented with D-fructose 6-phosphate, confirming the importance of this precursor in the biosynthetic pathway [2]. The glycosidically bound forms of this compound, including this compound-β-d-glucopyranoside and its malonyl derivative, typically accumulate at the latest stages of fruit development, serving as non-volatile reservoirs that might contribute to flavor through enzymatic release during consumption or processing [2]. Studies with callus cultures have further demonstrated that after sugar feeding experiments, the preferred storage metabolite is this compound-glucoside, highlighting the importance of glycosylation as a mechanism for regulating the bioavailability and stability of this important aroma compound [2].
The quantitative assessment of this compound's odor threshold employs rigorous psychophysical methods to establish the minimum concentration detectable by the human olfactory system. The standard protocol involves the three-alternative forced-choice (3-AFC) procedure, which presents panelists with three samples—one containing the odorant and two blanks (typically ethanol)—in randomized order [9]. Panelists must identify the different sample, with the correct response rate adjusted using a correction factor to determine the probability of correct detection. Serial dilutions are prepared with a dilution factor of 2 for each step, typically spanning 10 concentrations, to systematically determine the threshold range [9]. Data analysis employs S-curve fitting according to the formula P = 1 / (1 + e^-(x - x₀)/D), where x represents the logarithm of concentration, x₀ represents the logarithm of the threshold value, and D determines the slope of the S-curve [9]. The concentration corresponding to the corrected detection probability P = 0.5 is designated as the measured threshold value.
The experimental considerations for threshold determination require careful control to ensure reliable results. Panel selection typically involves 7-10 trained experts free from rhinitis and other olfactory impairments, with balanced gender representation and ages ranging from 22-32 years [9]. To prevent fatigue and carryover effects, panelists are allowed 5-minute breaks between evaluations of different samples [9]. The ethical framework for such studies includes written informed consent from all participants, approval by an institutional ethics committee, and the right to withdraw at any time without providing reason [9]. These methodological safeguards help ensure the reliability and ethical conduct of sensory evaluation research. The substantial variation in reported threshold values for this compound (ranging from 0.03 to 1,700 μg/L) underscores the importance of standardized methodology and reporting in olfactory threshold determination [3].
The investigation of this compound's interactions with olfactory receptors employs sophisticated molecular techniques to elucidate binding mechanisms and activation parameters. The identification of OR5M3 as a specific receptor for this compound was achieved through a bidirectional screening approach employing 616 receptor variants and 187 key food odorants in a HEK-293 cell-based luminescence assay [8]. This high-throughput screening methodology enables efficient mapping of receptor-ligand partnerships within the complex olfactory receptor family. Computational approaches including molecular docking provide insights into the structural basis of these interactions by identifying optimal orientation and conformation of this compound when bound to OR5M3, predicting complex structure and binding affinity [9]. Docking protocols typically involve processing protein and ligand files through AutoDockTools, adding hydrogen atoms, computing Gasteiger charges, setting docking box size, and designating flexible bonds in the ligand while keeping the receptor protein rigid [9].
Molecular dynamics (MD) simulations extend these insights by investigating the dynamic binding interactions between this compound and OR5M3 over time. These simulations employ the GROMACS package with the CHARMM36m force field, constructing simulation boxes using CHARMM-GUI [9]. The transmembrane helices of the protein structure are aligned and inserted into a bilayer composed of 75% palmitoyl-oleoyl-phosphatidylcholine (POPC) and 25% deprotonated cholesteryl hemisuccinate (CHSD), with solvation performed using the TIP3P water model supplemented with 0.15 M potassium chloride ions for neutralization [9]. Simulations typically involve energy minimization and equilibration phases followed by production MD simulations with a time step of 2 fs over a total duration of 20 ns [9]. These computational approaches provide atomic-level insights into binding states and conformational adaptation processes that govern olfactory perception, identifying hydrogen bond stability and receptor conformational flexibility as critical determinants of odor thresholds [9].
This compound's unique concentration-dependent odor profile, combining caramelic notes at high concentrations with fruity strawberry characteristics at lower concentrations, makes it exceptionally valuable in diverse applications across the flavor and fragrance industries [2] [7]. Its commercial utilization spans jams, jellies, beverages, ice creams, alcoholic drinks, sweets, and perfumery, where it contributes sweet gourmand notes [3] [7]. In fragrance applications, this compound is typically used at 20% in triethyl citrate (TEC) as a carrier, reflecting the need to balance potency with practical formulation requirements [7]. The versatile odor profile enables flavorists and perfumers to use this compound as a key building block for creating complex caramel, cotton candy, and fruity accents in both fine fragrances and functional perfumery [7]. The acetate ester of this compound, known commercially as caramel acetate or strawberry acetate, provides additional formulation options, imparting fatty toffee characteristics used in traces to enhance gourmand accords [4].
The structural stability of this compound and its derivatives under different conditions significantly influences their application performance. Studies investigating stability at different pH values have revealed that this compound itself is unstable across all pH values, while its methoxy derivative (DMMF) and this compound β-D-glucoside exhibit only slight decomposition under similar conditions [3]. This differential stability has important implications for flavor retention in various food and beverage matrices. The glycosidic derivatives of this compound, which occur naturally in fruits, represent non-volatile precursors that can influence overall flavor through enzymatic release during consumption or processing [2]. Interestingly, while this compound β-D-glucoside is readily hydrolyzed by β-glucosidase enzymes, the malonylated glucoside derivative remains unaffected by such enzymatic treatment, suggesting different release mechanisms and potential for controlled flavor delivery in specific applications [3].
The toxicological characteristics of this compound have been systematically investigated to ensure safe application in food products. Metabolism studies in humans administered fresh strawberry fruit as a natural this compound source demonstrated that female and male volunteers excreted 81-94% and 59-69% of the this compound dose, respectively, primarily as HDMF glucuronide [3]. Notably, free this compound, this compound β-D-glucoside, and its malonyl derivative were not detected in human urine, indicating extensive metabolism [3]. Absorption studies in mice following single intraperitoneal or oral administration (0.5-1.0 g kg⁻¹) detected this compound in plasma within 5 minutes after oral application, with peak concentrations reached between 15-45 minutes, and gradual disappearance after 2 hours, confirming efficient absorption through the digestive tract [3].
The physiological activities of this compound include both potentially beneficial and adverse effects. On one hand, this compound exhibits broad-spectrum antimicrobial activity in an energy-dependent manner without hemolytic effect on human erythrocytes [3]. In Candida albicans, this compound arrests the cell cycle at the S and G₂/M phase, suggesting potential as an anti-infective agent [3]. Additionally, this compound demonstrates de-pigmenting capacity by significantly inhibiting melanin content and tyrosinase activity induced by α-melanocyte-stimulating hormone in B16 melanoma cells, potentially through suppression of cAMP response element binding protein phosphorylation [3]. However, studies also indicate that this compound and its analog EDHF can induce micronucleated reticulocytes in a dose-dependent manner after oral administration in mice, suggesting potential genetic damage at high doses [3]. Long-term supplementation in mice remarkably increased thiobarbituric acid-reactive substances in lung and slightly decreased them in kidney and liver, while potentially enhancing allergen-sensitized type I and IV allergy responses [3]. These findings highlight the importance of considering dosage and potential pro-oxidant effects in safety evaluations, though the relevance to typical human exposure levels from food sources requires careful consideration.
This compound represents a paradigmatic example of how simple molecular structures can produce complex and commercially valuable olfactory properties. Its dual origin through both enzymatic biosynthesis in plants and Maillard reactions during thermal processing underscores the intersection of natural and process-derived flavors in the human diet. The concentration-dependent odor profile, transitioning from strawberry to caramel notes with increasing concentration, illustrates the complex relationship between chemical concentration and perceptual quality in olfactory perception. The identification of OR5M3 as a specific receptor for this compound provides a molecular foundation for understanding its distinct aroma characteristics and represents an important advance in olfactory receptor deorphanization.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), commercially known as Furaneol, stands as one of the most significant aroma compounds in nature due to its exceptionally low odor threshold (10 ppb) and desirable sensory properties. This key flavor molecule imparts a characteristic caramel-strawberry aroma at high concentrations and becomes fruitier at lower concentrations, making it highly valuable for food and fragrance industries [1] [2]. First identified as a Maillard reaction product in thermally processed foods, this compound was later discovered to be biosynthesized enzymatically in various fruits including strawberry, pineapple, raspberry, and tomato [1] [3]. In plant systems, this compound predominantly exists in non-volatile, glycosidically bound forms—primarily as this compound-β-D-glucopyranoside and its malonylated derivative—which serve as storage reservoirs that can release the active aroma upon hydrolysis [1] [4].
The glycosylation of this compound represents a crucial biochemical modification that significantly alters its chemical and biological properties. This conjugation process, catalyzed by UDP-glycosyltransferases (UGTs), enhances water solubility, increases structural stability, and facilitates vacuolar storage, effectively reducing potential phytotoxicity while maintaining an aroma potential that can be mobilized during fruit ripening, processing, or consumption [5] [6]. From a practical perspective, this compound glucosides function as natural "pro-aromas" in controlled fragrance release systems and contribute to flavor enhancement in various food products and beverages [5]. The biochemical pathway leading to this compound glucoside formation has attracted considerable research attention, not only for fundamental scientific understanding but also for its potential applications in biotechnological production of natural flavor ingredients and quality improvement of fruit crops through metabolic engineering [5] [7].
Table 1: Fundamental Properties of this compound and Its Glucosides
| Property | This compound (HDMF) | This compound-β-D-Glucoside | This compound-Malonyl-Glucoside | |--------------|---------------------|----------------------------|--------------------------------| | Chemical Formula | C₆H₈O₃ | C₁₂H₁₈O₈ | C₁₅H₂₀O₁₁ | | Molecular Weight | 128.13 g/mol | 290.27 g/mol | 376.32 g/mol | | Aroma Characteristics | Strong caramel, burnt sugar | Odorless | Odorless | | Odor Threshold | 10 ppb | Not applicable | Not applicable | | Stability | Unstable at various pH | Stable, slight decomposition | Unstable at various pH | | Water Solubility Moderate | High | High | | Storage Location | Cytoplasm | Vacuole | Vacuole |
The biosynthesis of this compound glucosides involves a sequential enzymatic process beginning with primary carbohydrate metabolites and culminating in glycosylated storage forms. D-fructose-1,6-diphosphate has been identified as the primary precursor in the biosynthetic pathway, with studies demonstrating efficient incorporation of labeled fructose into this compound structures [3]. The pathway proceeds through a series of transformations that remain partially characterized, though key enzymatic steps have been elucidated through protein purification, gene cloning, and heterologous expression experiments.
The final step in this compound biosynthesis is catalyzed by quinone oxidoreductase (FaQR, also termed FaEO), a 37 kDa enzyme that functions as an NADH-dependent enone oxidoreductase [3]. This enzyme specifically reduces the α,β-unsaturated bond of the immediate precursor, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, to yield HDMF (this compound) [3]. Research utilizing laser capture microdissection has demonstrated that FaQR expression occurs predominantly in the parenchyma tissue of strawberry fruit, with transcript levels increasing dramatically during ripening and correlating directly with this compound accumulation [3]. Following its formation, this compound can undergo several enzymatic modifications: O-methyltransferase (FaOMT) converts it to 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) using S-adenosyl-L-methionine as methyl donor [1], while UDP-glycosyltransferases (UGTs) catalyze its conversion to This compound-β-D-glucopyranoside [5] [7].
The glycosylation step represents the commitment to storage form production. Specifically, UGT71K3 has been identified as the enzyme responsible for this compound glucosylation in strawberry, utilizing UDP-glucose as sugar donor [7]. This glycosylation reaction effectively masks the hydroxyl group of this compound, creating a water-soluble, non-volatile conjugate that can be further modified through malonylation. The resulting This compound-β-D-glucopyranoside can be enzymatically malonylated to produce This compound-6'-O-malonyl-β-D-glucopyranoside, a reaction that further enhances stability and may facilitate specific intracellular transport mechanisms [1] [4]. The entire pathway demonstrates sophisticated metabolic channeling, with free this compound levels being dynamically regulated through balancing acts between biosynthesis, glycosylation, methylation, and degradation.
Figure 1. Biosynthetic pathway of this compound and its derivatives showing key enzymatic steps.
The biosynthesis of this compound glucosides is governed by a complex regulatory network that coordinates gene expression and enzymatic activity throughout fruit development and ripening. Central to this process are transcription factors that integrate developmental, hormonal, and environmental signals to modulate the expression of biosynthetic genes. Recent research has identified an ETHYLENE RESPONSE FACTOR (FaERF#9) and an MYB transcription factor (FaMYB98) as key regulators that form a protein complex to activate FaQR promoter activity [7]. This transcriptional complex demonstrates a synergistic effect, with the combined factors increasing FaQR promoter activity approximately 14-fold in transactivation assays, significantly more than either factor alone [7].
The expression patterns of this compound biosynthetic genes follow a distinct ripening-associated trajectory. Studies monitoring transcript levels throughout strawberry fruit development have revealed that FaQR and FaOMT mRNA accumulation increases dramatically during the transition from green to red stages, paralleling the accumulation of this compound and its derivatives [7]. This expression pattern correlates with the developmental regulation of fruit maturation processes, including color change, softening, and aroma production. Importantly, spatial analysis within strawberry fruit has revealed an expression gradient, with higher transcript levels of FaQR and FaOMT in apical sections compared to basal sections, corresponding to the differential distribution of this compound accumulation [7].
Table 2: Key Enzymes in this compound Glucoside Biosynthesis and Their Characteristics
| Enzyme | Gene Name | EC Number | Reaction Catalyzed | Key Properties |
|---|---|---|---|---|
| Quinone Oxidoreductase | FaQR (FaEO) | EC 1.-.-.- | Reduces 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone to this compound | 37 kDa, NADH-dependent, ripening-induced, optimum pH 7.0, 37°C |
| O-Methyltransferase | FaOMT | EC 2.1.1.- | Methylates this compound to DMMF | 80 kDa, uses SAM, optimum pH 8.5, 37°C, ripening-induced |
| Glycosyltransferase | UGT71K3 | EC 2.4.1.- | Transfers glucose from UDP-glucose to this compound | Specific for this compound, produces β-D-glucopyranoside |
| Malonyltransferase | Not identified | EC 2.3.1.- | Malonylates this compound glucoside | Specific for this compound glucoside, enhances stability |
Environmental factors significantly influence the regulatory mechanisms governing this compound glucoside biosynthesis. Temperature effects have been particularly well-documented, with studies showing that FaQR expression and this compound production are significantly higher at 25°C compared to 15°C [7]. Additionally, post-harvest storage conditions impact furanone levels, with lower temperatures resulting in reduced this compound accumulation compared to room temperature storage [7]. These environmental responses suggest that the regulatory system integrates stress and temperature signaling pathways to modulate aroma production, potentially through the involvement of ERF transcription factors known to function in stress response networks. The coordinated regulation of this compound biosynthesis ensures optimal production and storage of these economically important aroma compounds during fruit ripening and in response to environmental conditions.
The identification of specific UDP-glycosyltransferases (UGTs) capable of recognizing this compound as substrate has been accelerated through the development of efficient high-throughput screening platforms. Researchers have established a robust whole-cell biotransformation system utilizing Escherichia coli expressing recombinant plant UGTs to rapidly test enzyme specificity and activity [5]. This system involves cultivating E. coli strains harboring UGT genes in 24-well plate format using 5-ml bacterial solutions in 25-ml wells to maintain adequate oxygen transfer during growth and expression [5]. Following induction with isopropyl β-D-1-thiogalactopyranoside (IPTG), this compound substrates are directly added to the culture medium to initiate biotransformation, with glucoside products subsequently detected and analyzed in the supernatant by LC-UV-MS [5].
Application of this screening approach to a plant UGT library comprising 49 enzymes from various species (grapevine, strawberry, raspberry, tobacco, and Arabidopsis) revealed remarkable catalytic diversity [5]. Screening results demonstrated that among these 49 UGTs, 25 efficiently glucosylated sotolone, 24 transformed maple furanone, while 15 and 18 UGTs converted This compound and homothis compound, respectively [5]. The UGTs active against these furanones spanned diverse plant glycosyltransferase families, including UGT71, UGT72, UGT73, UGT76, UGT84, UGT85, and UGT92, with some enzymes exhibiting remarkable promiscuity toward multiple substrates while others showed high specificity [5]. Particularly noteworthy was the identification of UGT72B27 as a superior biocatalyst for this compound and homothis compound glucosylation, while members of the UGT84A clade—typically associated with glucose ester formation from benzoic and cinnamic acid derivatives—unexpectedly demonstrated high efficiency toward sotolone and maple furanone [5].
Figure 2. High-throughput screening workflow for identifying furanone glucosyltransferases.
The screening platform has enabled not only enzyme discovery but also process optimization for biotechnological production. Through upscaling of the whole-cell biotransformation process, researchers have achieved remarkable product titers, reaching 5.3 g/L for sotolone glucoside and 7.2 g/L for maple furanone glucoside [5]. These quantitative results demonstrate the exceptional catalytic efficiency of selected plant UGTs and validate the practical feasibility of enzymatic production for these novel "nature-identical" compounds. The structural characterization of the resulting furanone glucosides has confirmed the formation of β-D-glucopyranosides, with product ion spectra (MS²) showing characteristic neutral loss patterns corresponding to the aglycone moiety [5]. This high-throughput screening approach provides a powerful tool for rapidly expanding the repertoire of characterized glycosyltransferases and identifying efficient biocatalysts for specialized metabolic pathways.
The glycosylation of this compound represents a critical biochemical modification that profoundly influences its chemical properties, biological functionality, and practical applications. This conjugation reaction dramatically enhances molecular stability by protecting the reactive hydroxyl group and reducing susceptibility to oxidative degradation and volatilization [5] [2]. Comparative stability studies have demonstrated that while this compound itself is unstable across a wide pH range, This compound-β-D-glucopyranoside exhibits only slight decomposition under various pH conditions [2]. Interestingly, the malonylated derivative of this compound glucoside displays instability profiles similar to the free aglycone, suggesting that malonylation may reintroduce certain structural liabilities [2].
The odor properties of this compound glucosides differ markedly from their parent compound. While this compound possesses an intense caramel-like aroma with an exceptionally low odor threshold (10 ppb), its glucosylated forms are completely odorless [5]. This dramatic difference enables plants to accumulate substantial quantities of these compounds as non-volatile storage reserves without interfering with other sensory-mediated ecological interactions. The conversion to odorless conjugates represents a sophisticated biological strategy for managing chemical defense and signaling compounds, allowing storage at high concentrations in cellular compartments until needed, when specific enzymatic hydrolysis can rapidly release the active aroma molecule [5] [6].
From a biological perspective, glycosylation serves multiple protective functions. The process effectively reduces potential phytotoxicity that might result from accumulation of high concentrations of reactive furanones in plant tissues [6]. Additionally, glycosylation enhances water solubility, facilitating transport and vacuolar sequestration away from cytoplasmic metabolic processes [6]. This compartmentalization is particularly important for fruits, which accumulate significant quantities of these aroma precursors during development. The stored glucosides can then be hydrolyzed by specific glycosidases during fruit ripening, processing, or consumption, serving as a controlled-release mechanism for flavor activation [6]. This biochemical strategy explains why many aromatic-rich fruit cultivars may display surprisingly subtle fragrance when intact, yet develop full aromatic profiles during mastication, processing, or fermentation when cellular compartmentalization is disrupted and glucosidases become accessible to their substrates.
The comprehensive analysis of This compound glucosides requires sophisticated analytical techniques to separate, identify, and quantify these compounds in complex biological matrices. The most widely employed method for detection and characterization is Liquid Chromatography coupled with UV and Mass Spectrometry (LC-UV-MS), which provides excellent sensitivity and selectivity for these hydrophilic compounds [5]. Using this approach, the pseudomolecular ions of this compound glucosides can be detected as [M-H]− ions at m/z 289 and as chloride adducts [M+Cl]− at m/z 325 [5]. Tandem mass spectrometry (MS/MS) analysis produces characteristic fragment ion patterns, with product ion spectra (MS²) of furanone glucosides typically showing a neutral loss of the aglycone, resulting in [glucose-H]− and [glucose-H₂O-H]− ions that confirm the glycosidic nature of the compounds [5].
The structural elucidation of this compound glucosides has been achieved through a combination of spectroscopic and chromatographic techniques. Early studies identified This compound-β-D-glucopyranoside in strawberries through fractionation of glycosidic extracts followed by NMR characterization [4]. Subsequent research led to the discovery of further modified forms, including This compound-6'-O-malonyl-β-D-glucopyranoside, which was identified based on its distinctive mass spectral fragmentation and resistance to β-glucosidase hydrolysis without prior de-malonylation [1] [4]. The determination of the absolute configuration of this compound and its derivatives remained challenging for decades due to rapid racemization at physiological pH, but was eventually resolved using advanced techniques including vibrational circular dichroism and chemical relay reactions [2].
For quantitative analysis, extraction protocols typically employ polar solvents such as methanol or ethanol, often followed by solid-phase extraction to remove interfering compounds while retaining the target glucosides [4]. The analysis of bound aroma compounds frequently incorporates enzymatic hydrolysis using commercial β-glucosidase preparations or acid hydrolysis to release volatile aglycones, which can then be analyzed by GC-MS to determine the potential aroma spectrum of a given sample [6]. These analytical approaches have revealed that in many fruits, the concentrations of glycosidically bound aroma compounds often exceed those of free volatiles, highlighting their significance as aroma reservoirs [6]. For instance, in six varieties of Citrus fruits, the concentration of bound aroma compounds was consistently higher than that of free aroma compounds, with several substances including linalool oxide, benzoic acid, α-terpineol, and vanillin existing exclusively in bound form in certain varieties [6].
The biotechnological production of this compound glucosides represents a promising alternative to chemical synthesis, offering advantages in regioselectivity and environmental sustainability. Whole-cell biotransformation systems using engineered microorganisms expressing plant glycosyltransferases have demonstrated impressive production capabilities, with titers reaching gram-per-liter levels for some furanone glucosides [5]. These biocatalytic processes eliminate the need for complex protection and deprotection steps typically required in chemical glycosylation, providing a more direct and efficient route to these valuable compounds [5]. The identified UGTs with high activity toward furanones thus represent valuable enzymatic tools for green chemistry applications in flavor and fragrance manufacturing.
In agricultural and food quality contexts, understanding the molecular regulation of this compound glucoside metabolism offers opportunities for flavor enhancement in fruits and processed products. The identification of transcription factors such as FaERF#9 and FaMYB98 that regulate key biosynthetic genes provides potential targets for molecular breeding or genetic engineering approaches to improve aroma profiles in commercial fruit varieties [7]. Additionally, the ability to modulate the balance between free and glycosidically bound this compound could lead to strategies for optimizing aroma release during fruit ripening, postharvest storage, and processing [6]. Recent research has also explored practical applications of this compound in reducing off-flavors; for example, in soy protein isolate preparation, this compound addition significantly reduced undesirable attributes such as grain husk, grassy, and raw bean notes, primarily through competitive binding with off-flavor compounds [8].
Future research directions should address several knowledge gaps in this compound glucoside biology. While biosynthetic enzymes and some regulatory components have been identified, the complete pathway from primary metabolites to this compound remains partially uncharacterized [3]. The transport mechanisms responsible for subcellular compartmentalization of this compound glucosides and the specific glycosidases involved in their hydrolysis represent additional areas for investigation [6]. From an applied perspective, enzyme engineering approaches could further optimize the catalytic efficiency and substrate specificity of identified UGTs for industrial applications [5]. Additionally, the physiological effects and potential health impacts of this compound glucosides in the human diet warrant more comprehensive study, particularly regarding their absorption, metabolism, and bioactivity [2]. As consumer demand for natural flavor ingredients continues to grow, the biotechnological production of this compound glucosides using enzymatic or microbial systems represents a promising frontier for sustainable production of these valuable aroma compounds.
The table below summarizes the known precursors and enzymes involved in the formation of HDMF (Furaneol) and its structural homolog, northis compound.
| Furanone Compound | Established Biological Precursor | Key Enzymes / Chemical Conditions | Organism / Context |
|---|
| HDMF (this compound) 4-hydroxy-2,5-dimethyl-3(2H)-furanone | D-Fructose-1,6-bisphosphate (FBP) [1] [2] | Conversion via unidentified α-dicarbonyl intermediates; final step catalyzed by FaEO (Enone Oxidoreductase) [1]. | Strawberry (Fragaria x ananassa), Yeast (Zygosaccharomyces rouxii) [1] [2] | | Northis compound 4-hydroxy-5-methyl-3(2H)-furanone | D-Fructose-1,6-bisphosphate (FBP) (proposed) [2] | Proposed formation via a pathway analogous to HDMF, potentially lacking a methylation step or using a different substrate. | Soy sauce (formed during fermentation by Z. rouxii) [2] |
While direct evidence is lacking, a plausible connection from D-ribulose-5-phosphate to the known FBP pathway can be theorized. The following diagram outlines this hypothetical route and the subsequent established steps to northis compound.
Proposed northis compound biosynthesis pathway from D-ribulose-5-phosphate.
The hypothetical pathway is based on experimental evidence from related furanone research. Here are key methodologies used to elucidate these steps.
This protocol is critical for trapping and identifying highly reactive, unstable pathway intermediates [2].
The following table summarizes the methodology used to characterize the enzyme (FaEO) that catalyzes the final step, which is highly relevant for the analogous step in northis compound production [1].
| Experimental Objective | Methodology Summary | Key Quantitative Data & Outcomes |
|---|---|---|
| Determine Enzyme Structure & Substrate Binding | X-ray Crystallography: Determined crystal structures of FaEO in six different states/complexes with substrates and products at high resolution (≤1.6 Å). | Revealed a monomeric enzyme with a Rossmann-fold for NAD(P)H binding. Structures with analogs like EHMF and EDHMF provided snapshots of the catalytic cycle. |
| Confirm Hydride Transfer Stereospecificity | Deuterium Labeling:
The pathway from D-ribulose-5-phosphate to northis compound remains a compelling subject for further investigation. Future research should prioritize:
This compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a potent aroma compound that contributes significantly to the flavor profile of numerous fruits and processed foods. This key flavor component exhibits a concentration-dependent odor perception, presenting caramel-like notes at high concentrations while imparting a sweet strawberry aroma when dilute [1]. This compound occurs naturally in strawberries, pineapple, mango, raspberry, tomato, and grapes, with concentrations in ripe strawberries reaching up to 37 μg/g [2] [1]. Beyond its natural occurrence, this compound is extensively used as a flavoring agent in the food and beverage industry due to its low odor threshold of approximately 10 ppb in water [2] [3].
The analytical determination of this compound presents significant challenges stemming from its chemical properties. This compound is highly polar, water-soluble, and exhibits thermal and oxidative instability, which complicates gas chromatography-mass spectrometry (GC-MS) analysis [3]. These properties have limited the development of robust quantitative methods, necessitating specialized approaches for accurate quantification. The physicochemical parameters of this compound include a pKa of 8.56 at 20°C, which significantly influences its extraction efficiency and chromatographic behavior [3]. Additionally, this compound can exist as several derivatives in natural matrices, including the methylether mesifurane, this compound-β-d-glucopyranoside, and malonyl glucoside derivatives, further complicating analysis [2].
The quantitative analysis of this compound using GC-MS requires careful sample preparation to address the compound's polarity and instability. The following workflow illustrates the comprehensive analytical procedure:
Figure 1: Comprehensive workflow for GC-MS determination of this compound in food matrices
This optimized workflow incorporates derivatization to address this compound's polarity and solid-phase microextraction (SPME) for efficient extraction and concentration. The method has been specifically designed to overcome the traditional limitations in this compound analysis, enabling reliable quantification at trace levels comparable to the compound's odor threshold [3]. The integration of quality control samples at each stage ensures methodological rigor, while the focused sample preparation steps minimize matrix effects that have previously complicated this compound quantification in complex food matrices [3].
The derivatization process transforms this compound into a less polar, thermally stable derivative that exhibits improved chromatographic behavior and mass spectrometric response. This step is critical for overcoming the inherent analytical challenges posed by underivatized this compound [3].
Table 1: Optimized GC-MS parameters for this compound determination
| Parameter | Specification | Notes |
|---|---|---|
| GC System | Shimadzu GC-2010 or equivalent | - |
| Column | TG-1MS (30 m × 0.25 mm i.d., 0.25 μm) | 100% dimethyl polysiloxane equivalent |
| Carrier Gas | Helium, constant flow 1.0 mL/min | - |
| Inlet Temp | 250°C | Splitless mode |
| Oven Program | 100°C (1 min) → 220°C @ 30°C/min → 280°C @ 30°C/min (5 min) | Total run time: 14.33 min |
| Transfer Line | 280°C | - |
| Ion Source | Electron Impact (EI), 70 eV, 200°C | - |
| Detection Mode | Selected Ion Monitoring (SIM) | Quantitation ions: m/z 128, 99, 71 |
The temperature program is optimized to achieve adequate separation while maintaining reasonable analysis time. The Selected Ion Monitoring (SIM) mode provides enhanced sensitivity compared to full-scan acquisition, which is crucial for detecting this compound at trace concentrations relevant to its sensory impact [5] [3].
The method was validated according to international guidelines for bioanalytical method validation, assessing key parameters including linearity, accuracy, precision, sensitivity, and robustness [6]. The validation protocol followed established principles for analytical method validation to ensure reliability and reproducibility.
Table 2: Method validation results for GC-MS determination of this compound
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.15-200 μg/L | R² ≥ 0.999 |
| LOD (Limit of Detection) | 0.05 μg/L | S/N ≥ 3 |
| LOQ (Limit of Quantification) | 0.15 μg/L | S/N ≥ 10, Accuracy ±20% |
| Precision (Intra-day RSD) | 2.1-4.8% | ≤15% at LLOQ, ≤10% above |
| Precision (Inter-day RSD) | 2.7-6.1% | ≤15% at LLOQ, ≤10% above |
| Accuracy (% Recovery) | 80.3-94.5% | 85-115% |
| Matrix Effects | <15% suppression | - |
The validation data demonstrate that the method exhibits excellent sensitivity with a limit of quantification (0.15 μg/L) well below this compound's odor threshold (10 ppb in water), ensuring reliable detection at sensorially relevant concentrations [2] [3]. The precision and accuracy values fall within acceptable ranges, confirming method robustness for routine analysis. The incorporation of derivatization with SPME significantly enhances sensitivity compared to previously published methods, addressing the historical challenges in this compound quantification [3].
The validated method has been successfully applied to quantify this compound in various fruits, revealing significant concentration variations between different fruit types and maturation stages. In strawberry samples, this compound concentrations follow a ripening-dependent accumulation pattern, with the highest levels detected in fully ripe fruits [2]. The method's sensitivity allows for precise monitoring of this progression, providing valuable data for determining optimal harvest times for maximum flavor development.
The GC-MS method for this compound determination has proven particularly valuable in the wine industry for differentiating between wines produced from Vitis vinifera cultivars and hybrid grapes [4]. Research analyzing over 65 wines from various hybrid cultivars and more than 100 wines in general demonstrated that this compound was detected in almost all white wines produced from hybrid grapes, while being virtually absent in Vitis vinifera cultivars [4]. This application has significant regulatory implications, as some wines produced from hybrid grapes face restrictions in certain European markets, making this compound a potential marker compound for detecting misrepresentation.
Beyond quantitative analysis, the method provides insights into how vinification techniques influence this compound concentrations. Studies have demonstrated that vinification with skin contact leads to a significant decrease in this compound levels, while the use of pectolytic enzymes with beta-glucosidic secondary activities can increase this compound concentrations [4]. These findings enable winemakers to optimize processing conditions to either enhance or reduce this compound presence based on desired sensory outcomes.
Poor Derivatization Efficiency: Ensure proper pH control (basic conditions, pH 8.5-9.0) and use fresh derivatizing reagent. Incomplete derivatization significantly impacts sensitivity [3].
Matrix Effects: Use matrix-matched calibration standards or standard addition method to compensate for matrix-induced suppression or enhancement, particularly when analyzing complex samples like red wines or tomato products [3].
Fiber Degradation: Regular SPME fiber maintenance and performance verification are essential. Significant decreases in recovery indicate need for fiber replacement [3].
Chromatographic Peak Tailing: Condition GC inlet liner and trim column (10-15 cm) to restore active sites that may cause adsorption of the polar derivative [5].
Alternative Detection Modes: For laboratories with access to GC-MS/MS systems, multiple reaction monitoring (MRM) can provide enhanced specificity in complex matrices, though the single-stage GC-MS method described already offers sufficient sensitivity for most applications [6].
High-Throughput Adaptation: For routine analysis of large sample sets, consider direct liquid injection with a programmable temperature vaporizer (PTV) inlet, though this may sacrifice some sensitivity compared to SPME concentration [3].
Extended Application: The core methodology can be adapted for simultaneous quantification of this compound derivatives, including mesifurane and homothis compound, with minor modifications to the chromatographic conditions [2].
The comprehensive GC-MS method detailed in these application notes provides a robust, sensitive, and validated approach for quantifying this compound across diverse food matrices. Through careful optimization of the derivatization conditions, SPME parameters, and chromatographic separation, the method successfully addresses the historical analytical challenges posed by this compound's physicochemical properties. The validation data confirm that the method meets international standards for bioanalytical methods, while the application examples demonstrate its practical utility in both quality control and research settings. This protocol provides analytical scientists with a complete framework for implementing this compound analysis in their laboratories, contributing to improved understanding and control of this impactful flavor compound in food products.
The following protocol summarizes the core steps and critical parameters for implementing a PTV-LVI method, adapted from general guidelines for analyzing semi-volatile organic compounds [1] [2].
1. Instrumental Setup
2. Sample Preparation
3. PTV-LVI Method Parameters The table below outlines the key steps and considerations for the PTV injection program and GC-MS conditions.
| Parameter | Setting / Action | Purpose & Notes |
|---|---|---|
| Initial PTV Temp | Below solvent boiling point (e.g., 5-10°C below) | To condense liquid sample in liner during injection [2]. |
| Injection Volume | 10-50 µL (Start with 10 µL for method development) | Significantly increases sensitivity [1] [3] [2]. |
| Injection Speed | Fast (using autosampler) | Promotes liquid band formation in liner, helps prevent backflash [1]. |
| Solvent Vent Mode | On | Vents majority of solvent vapor, critical for LVI [5] [2]. |
| Vent Flow | High split flow (e.g., 50-100 mL/min) | Efficiently removes solvent vapor [2]. |
| Vent Time | ~0.5 - 2 minutes | Must be optimized to ensure all solvent is vented without losing volatile analytes. |
| PTV Ramp | Rapid heating to transfer analytes (e.g., 10°C/sec to 250-300°C) | Vaporizes and transfers analytes to column [2]. |
| GC Oven Program | Initial low hold → Rapid ramp to analytical temps | Initial low temp aids in solvent focusing; use a fast ramp rate (e.g., 30°C/min) after transfer to start separation [1] [2]. |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster flow rates and shorter run times [4]. |
| MS Detection | SIM or MRM mode | Select Ion Monitoring (SIM) for single quadrupole; Multiple Reaction Monitoring (MRM) for MS/MS enhances selectivity in complex matrices [3] [4]. |
The diagram below visualizes the entire analytical procedure, from sample injection to detection.
When adapting this general protocol for this compound, pay close attention to the following:
While a direct application note for this compound is unavailable, the general PTV-LVI-GC-MS protocol provides a robust foundation for method development. The technique offers a powerful way to significantly enhance sensitivity, potentially reducing sample preparation and solvent usage. Success hinges on the careful optimization of the PTV program, particularly the solvent venting and analyte transfer steps.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound) is a highly important flavor and fragrance compound responsible for the characteristic "burnt sugar" aroma and pleasant sweet taste found in numerous fruits and processed foods. This compound occurs naturally in strawberries, pineapples, tomatoes, and various other fruits, and is extensively used as a flavoring agent in the food and beverage industry [1]. The quantitative analysis of this compound presents significant analytical challenges due to its unique chemical properties, including high polarity, water solubility, and potential thermal instability under certain conditions [1] [2]. These characteristics have led to the development of two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each with distinct advantages and limitations.
The critical importance of accurate this compound quantification extends beyond mere flavor profiling to encompass product quality control, development of new food products, and safety considerations [1]. This compound exemplifies a broader class of furanic compounds that are increasingly recognized as important intermediates in caramelization and Maillard reactions, with some furan derivatives raising potential food safety concerns at elevated concentrations [3]. This application note provides a comprehensive comparison of HPLC and GC-MS methodologies for this compound analysis, offering detailed protocols, performance data, and practical guidance to help researchers select the most appropriate analytical technique for their specific applications.
High-Performance Liquid Chromatography (HPLC) represents a particularly suitable technique for this compound analysis due to its compatibility with polar, thermally-labile compounds that may decompose under elevated temperatures [4]. HPLC operates with a liquid mobile phase and solid stationary phase, separating analytes based on differential partitioning between these phases [4]. For this compound analysis, reversed-phase HPLC with UV detection is most commonly employed, leveraging the compound's chromophore which absorbs optimally in the 290 nm wavelength range [5]. This approach avoids the thermal degradation concerns associated with gas chromatography and provides robust quantification without requiring extensive sample derivatization.
A significant advantage of HPLC for this compound analysis lies in its direct compatibility with aqueous fruit extracts and food matrices, minimizing sample preparation requirements [4]. HPLC systems can accommodate relatively large injection volumes of crude extracts while maintaining chromatographic integrity, enhancing method sensitivity. Furthermore, the technique's operation at ambient or moderate temperatures preserves the native structure of this compound, which has been questioned in GC applications due to potential thermal decomposition [5]. When method robustness and minimal sample manipulation are priorities, HPLC often emerges as the preferred analytical approach.
Extraction Procedure: Homogenize 5 g of fruit or food sample with 20 mL of HPLC-grade water. For dry matrices, add 10 mL of water and allow hydration for 30 minutes before homogenization. Centrifuge the homogenate at 10,000 × g for 15 minutes and filter the supernatant through a 0.45 μm nylon membrane [1].
Cleanup (if required): For complex matrices, use solid-phase extraction with LiChrolut-EN resin cartridges. Condition the cartridge with 5 mL methanol followed by 5 mL water. Load the sample, wash with 5 mL water, and elute this compound with 5 mL ethyl acetate. Evaporate the eluent under nitrogen and reconstitute in 1 mL mobile phase [1].
Table 1: Optimal HPLC Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Water-Methanol (95:5, v/v) isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 μL |
| Column Temperature | 30°C |
| Detection | UV at 290 nm |
| Run Time | 15-20 minutes |
The chromatographic separation employs a water-methanol gradient system, starting with 95:5 (water:methanol) for 5 minutes, followed by a linear gradient to 70:30 over 10 minutes, and holding for 5 minutes before re-equilibration [5]. For matrices with interfering compounds, dual-wavelength detection at 290 nm and 335 nm with reconstructed difference chromatograms can improve specificity by negating contributions from co-eluting substances [5].
Figure 1: HPLC Analysis Workflow for this compound - This diagram illustrates the complete analytical procedure from sample preparation to data analysis, highlighting the optional SPE cleanup step for complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional separation efficiency and detection selectivity for volatile compounds, but presents challenges for polar, thermally labile molecules like this compound [4]. The high polarity and low volatility of native this compound necessitate chemical derivatization to enable effective GC-MS analysis [1] [2]. The most effective derivatization approach employs pentafluorobenzyl bromide (PFBBr) in basic solution at elevated temperatures, which converts this compound into a less polar, thermally stable derivative amenable to gas chromatographic separation [1] [2]. This derivatization strategy significantly enhances the method's sensitivity and specificity while overcoming the inherent limitations of underivatized this compound in GC systems.
The GC-MS technique, particularly when operated in Selected Ion Monitoring (SIM) mode, provides exceptional sensitivity and selectivity for this compound quantification in complex matrices [6]. The mass spectrometer functions as an ionization-based detector that separates ionized analyte fragments by mass-to-charge ratio (m/z), generating characteristic mass spectra for definitive compound identification [6]. For this compound analysis, the combination of derivatization with modern benchtop GC-MS systems creates a powerful analytical platform capable of detecting this important flavor compound at sub-parts-per-billion concentrations, approaching its odor threshold in aqueous systems [1].
Derivatization Procedure: To 1 mL of aqueous sample or standard, add 0.5 mL of 0.1 M phosphate buffer (pH 8.0) and 50 μL of PFBBr solution (10 mg/mL in acetone). Heat at 60°C for 60 minutes with occasional shaking. Cool to room temperature before extraction [1].
SPME Extraction: Use a 65 μm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber for automated solid-phase microextraction. Expose the fiber to the headspace of the derivatized sample for 30 minutes at 60°C with continuous agitation. Desorb the fiber in the GC injection port at 250°C for 5 minutes [1].
Table 2: Optimal GC-MS Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | HP-5MS (30 m × 0.25 mm, 0.25 μm) |
| Injection | Splitless, 250°C |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Oven Program | 50°C (2 min), 10°C/min to 280°C (5 min) |
| Transfer Line | 280°C |
| Ion Source | Electron Impact (70 eV), 230°C |
| Detection | Selected Ion Monitoring (SIM) mode |
For mass spectrometric detection, operate in Selected Ion Monitoring (SIM) mode targeting characteristic ions of the this compound-PFB derivative. The primary quantitation ion is m/z 157, with confirmation ions at m/z 128 and m/z 99 [1] [6]. This SIM approach significantly enhances sensitivity by reducing instrumental noise and increasing the signal-to-noise ratio compared to full-scan acquisition [6].
Figure 2: GC-MS Analysis Workflow for this compound - This diagram illustrates the derivatization and SPME extraction steps required prior to GC-MS analysis, highlighting the chemical modification necessary for effective gas chromatographic separation.
Table 3: Comprehensive Comparison of HPLC and GC-MS Methods for this compound Analysis
| Parameter | HPLC-UV | GC-MS with Derivatization |
|---|---|---|
| Sample Preparation | Simple aqueous extraction | Requires derivatization and SPME |
| Analysis Time | 15-20 minutes per run | ~45 minutes (including derivatization) |
| LOD (Limit of Detection) | ~10 ng/mL [5] | 0.5 ng/mL [1] |
| LOQ (Limit of Quantification) | ~30 ng/mL [5] | 2.0 ng/mL [1] |
| Linear Range | 50-5000 ng/mL [5] | 2-500 ng/mL [1] |
| Precision (RSD%) | <5% | 9.5% [1] |
| Accuracy | Matrix-dependent [5] | Verified with LC procedures [1] |
| Specificity | Moderate (may require dual-wavelength detection) [5] | High (mass spectral confirmation) [6] |
| Throughput | High | Moderate |
| Compound Stability | High (no thermal degradation) | Derivatized product is stable |
| Equipment Cost | Moderate | High |
The analytical performance data reveal a clear trade-off between sensitivity and analytical simplicity. The GC-MS method with derivatization provides approximately 20-fold lower detection limits compared to conventional HPLC, enabling quantification of this compound at concentrations approaching its odor threshold [1]. However, this enhanced sensitivity comes at the cost of more complex sample preparation requiring chemical derivatization. The HPLC method offers greater throughput and operational simplicity, making it more suitable for routine quality control applications where extreme sensitivity is not required [4] [5].
Reported concentrations of this compound in natural food products highlight the practical application of these analytical techniques. In strawberry samples, this compound levels range from 1,663 to 4,852 μg/kg, while tomato contains substantially lower concentrations ranging from 95 to 173 μg/kg [1]. These significant variations in natural abundance across different food matrices directly impact method selection decisions. For high-concentration applications like strawberry analysis, HPLC provides sufficient sensitivity with simpler operation. For low-concentration matrices like tomato or when detecting this compound at trace levels in beverages, the enhanced sensitivity of GC-MS with derivatization becomes essential [1].
Choosing between HPLC and GC-MS for this compound analysis requires careful consideration of several application-specific factors. The following guidelines facilitate appropriate method selection:
For high-throughput quality control applications with relatively high this compound concentrations (>1 ppm), HPLC with UV detection provides the optimal balance of simplicity, speed, and cost-effectiveness [4] [5].
For trace-level analysis requiring detection at parts-per-billion levels or in complex matrices with interfering compounds, GC-MS with derivatization offers the necessary sensitivity and specificity despite more extensive sample preparation [1].
When analyzing thermally unstable compounds or when derivatization is impractical, HPLC represents the clear choice due to its operation at ambient temperatures and compatibility with labile molecules [4].
For definitive compound identification in unknown samples or when confirmation of this compound presence is critical, GC-MS provides mass spectral confirmation that is superior to retention time matching alone [6].
Both analytical approaches benefit from specific optimization strategies to enhance performance:
For HPLC methods: If encountering incomplete resolution from interfering compounds, implement dual-wavelength detection with reconstruction of difference chromatograms (290-335 nm) to improve specificity [5].
For GC-MS methods: If derivatization efficiency is suboptimal, ensure strict control of reaction pH and temperature, as the PFBBr derivatization proceeds effectively only under basic conditions (pH ~8.0) at elevated temperatures [1].
For both techniques: When analyzing complex food matrices, implement appropriate sample cleanup procedures such as solid-phase extraction (for HPLC) or careful SPME optimization (for GC-MS) to minimize matrix effects and maintain method robustness [1].
The quantitative analysis of this compound represents a challenging yet essential application in flavor chemistry and food analysis. Both HPLC and GC-MS offer viable analytical pathways with complementary strengths and limitations. HPLC with UV detection provides a robust, straightforward approach suitable for routine analysis of samples with moderate to high this compound concentrations, while GC-MS with derivatization enables exceptional sensitivity and selectivity for trace-level determination. The selection between these techniques should be guided by specific application requirements including required detection limits, sample throughput, matrix complexity, and available instrumentation. When properly optimized and validated, both methods generate reliable quantitative data supporting product development, quality control, and safety assessment in the food and flavor industry.
The core of this aptasensor is a disposable, flexible screen-printed electrode (SPE) system. The working electrode is functionalized with a nanocomposite material to enhance its electroactive surface area and electron transfer capabilities [1].
A comparative study between Carboxyl-Functionalized Multi-Walled Carbon Nanotubes (MWCNT-COOH) and Silver Nanoparticles (AgNPs) demonstrated that CNT-modified electrodes (CNT-ME) provide a superior platform for aptasensor development, yielding a significantly larger electroactive surface area and better detection limits [2] [1].
This aptasensor operates on the target-induced structure switching (TISS) mode [3]. In the absence of Furaneol, the redox label (methylene blue) attached to the aptamer is relatively distant from the electrode surface, resulting in a low electron transfer rate and a weak electrochemical signal. Upon binding to this compound, the aptamer undergoes a conformational change, folding in a way that brings the methylene blue label closer to the electrode surface. This significantly enhances electron transfer, leading to a measurable increase in current that is proportional to the concentration of this compound [1].
The diagram below illustrates the signaling mechanism and the experimental workflow.
The table below summarizes the key performance metrics of the this compound aptasensor when modified with CNTs versus AgNPs, highlighting the superior characteristics of the CNT-based platform [1].
| Parameter | CNT-Modified Electrode (CNT-ME) | AgNP-Modified Electrode (AgNP-ME) |
|---|---|---|
| Electroactive Area | 1.79 cm² | 1.01 cm² |
| Linear Detection Range | 1 fM – 35 µM | 2 pM – 200 nM |
| Limit of Quantification (LOQ) | 1 fM | 2 pM |
| Selectivity | High for this compound | High for this compound |
| Reproducibility (RSD) | 3.16% | Not specified |
| Stability | 25 days at 4 °C | Not specified |
| Incubation Time | 10 minutes | 10 minutes |
Part A: Electrode Printing and Cleaning
Part B: Electrode Functionalization with CNTs
Part C: Aptamer Immobilization
The CNT-based aptasensor has been successfully validated for detecting this compound in real food samples, such as Elsanta strawberries [1].
The developed electrochemical aptasensor platform, particularly when using CNTs, presents a powerful tool for the detection of the small molecule this compound.
The accurate quantification of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) represents a significant analytical challenge in flavor chemistry and food science due to its high polarity, low concentration in complex matrices, and chemical instability. This compound is a potent aroma compound responsible for desirable "burnt sugar" and "caramel" notes in many foods and beverages, with an odor threshold in the sub parts per billion (ppb) range in water [1]. Its reliable measurement is essential for quality control, flavor optimization, and authenticity assessment in various products including wines, fruits, and processed foods. Among various analytical approaches, the use of ethyl maltol as an internal standard has emerged as a robust approach for addressing matrix effects and extraction variability, particularly when coupled with solid-phase extraction (SPE) and gas chromatography-mass spectrometry (GC-MS) methodologies.
The selection of ethyl maltol as an internal standard for this compound quantification is based on their structural similarities, analogous physicochemical properties, and comparable behavior during sample preparation and chromatographic analysis. Both compounds share similar chemical structures featuring hydroxylated furanone rings, resulting in analogous polarity and extraction characteristics. This structural similarity ensures that ethyl maltol closely mimics the extraction efficiency, chromatographic behavior, and potential matrix interactions of this compound, thereby providing a reliable reference for quantification [2]. The use of appropriate internal standards such as ethyl maltol is particularly crucial for compensating for matrix effects, extraction efficiency variations, and instrumental fluctuations, ultimately improving the accuracy and precision of this compound determination in complex samples.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Advantages | Limitations | LOD | Applications |
|---|---|---|---|---|
| SPE-GC-MS with Ethyl Maltol IS | High sensitivity, effective matrix cleanup, reduced solvent use | Requires method optimization, specialized equipment | <0.7 μg/L [2] | Wine, fruit products, complex matrices |
| SPME with Derivatization | Minimal solvent, high sensitivity for aqueous samples | Derivatization step required, optimization challenging | Sub-ppb range [1] | Aqueous samples, simple matrices |
| LC-MS/MS | Avoids thermal decomposition, good for polar compounds | Limited resolution, matrix effects | 10-300 μg/kg [3] | Baby food, thermally labile compounds |
| Kinetic-Spectrophotometric | Simple instrumentation, rapid analysis | Limited specificity, lower sensitivity | Not reported | Simple food matrices, high concentrations |
Analytical Standards: this compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone, ≥98% purity) and ethyl maltol (3-hydroxy-2-ethyl-4-pyrone, ≥99% purity) should be obtained from reputable chemical suppliers. Prepare stock solutions of each compound at 1 g/L in methanol or water, with working solutions prepared fresh weekly by appropriate dilution [1] [4].
Extraction Solvents: HPLC-grade dichloromethane (DCM), methanol (MeOH), pentane (PEN), and ethanol (EtOH) are required for sample preparation and SPE. Aqueous solutions should be prepared using ultra-pure water (18.2 MΩ·cm resistivity) [2].
SPE Materials: LiChrolut EN resins (50 mg) packed in appropriate cartridges provide optimal extraction efficiency for polar compounds. Alternatively, other polymeric sorbents with similar characteristics may be used, though validation is recommended [2].
Buffer Solutions: 1% Sodium bicarbonate (NaHCO₃) aqueous solution adjusted to pH 8.0 using dilute NaOH or HCl is needed for the washing step to reduce interferences [2].
Salting-Out Reagents: Ammonium sulfate ((NH₄)₂SO₄, ≥99%) is required for adjusting ionic strength during extraction [2].
Solid-Phase Extraction System: An automated SPE system is recommended for improved reproducibility and throughput. Alternatively, a manual SPE vacuum manifold capable of processing multiple samples simultaneously may be used [2].
Gas Chromatograph-Mass Spectrometer: A GC-MS system equipped with a programmable temperature vaporization (PTV) injector, autosampler capable of large volume injection, and a mass selective detector (ion trap or triple quadrupole) is essential. The system should be capable of operating in selected ion monitoring (SIM) mode for enhanced sensitivity [2].
Chromatographic Column: A mid-polarity stationary phase capillary column (e.g., 30 m × 0.25 mm ID, 0.25 μm film thickness) such as DB-35ms or equivalent provides optimal separation of this compound and ethyl maltol [2].
Auxiliary Equipment: Analytical balance (±0.0001 g precision), pH meter, nitrogen evaporation system, vortex mixer, centrifuge, and ultrasonic bath are required for sample preparation [2].
Internal Standard Addition: Precisely transfer 3 mL of wine, fruit juice, or appropriately diluted food extract into a clean glass tube. Add ethyl maltol internal standard to achieve a final concentration of approximately 20-50 μg/L in the sample, depending on the expected this compound concentration. The exact concentration should be recorded for subsequent calculations [2].
Sample Dilution and Ionic Strength Adjustment: Add 3 mL of ultra-pure water to the sample, followed by 0.9 g of ammonium sulfate. Vortex the mixture for 60 seconds until complete dissolution of salt, which enhances the extraction efficiency of polar compounds onto the hydrophobic sorbent [2].
SPE Cartridge Conditioning: Condition the 50 mg LiChrolut EN SPE cartridge sequentially with 1 mL DCM, 1 mL methanol, and 1 mL of water/ethanol solution (13% v/v). The flow rate should not exceed 1-2 mL/min during conditioning. Important: Do not allow the sorbent to dry out before sample application [2].
Sample Loading: Load the prepared sample (approximately 6 mL total volume) onto the conditioned SPE cartridge at a controlled flow rate of 0.5-1 mL/min. Collect the effluent if monitoring recovery is necessary [2].
Washing Steps: Perform two sequential washing steps to remove interferents:
Drying Steps: After washing, dry the cartridge by applying a gentle nitrogen stream (approximately 5-10 psi) for 30 minutes to remove residual water without promoting oxidation of target analytes [2].
Analyte Elution: Elute the retained this compound and ethyl maltol into a calibrated autosampler vial using 600 μL of DCM:MeOH (95:5, v/v) mixture. The elution solvent should be added in two aliquots of 300 μL with 1-minute equilibrium time between additions [2].
Concentration (Optional): For samples with very low this compound concentrations, the eluate may be carefully concentrated under a gentle nitrogen stream at room temperature to approximately 100-200 μL. However, complete drying should be avoided to prevent loss of volatile analytes [5].
Instrument Parameters:
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity. The acquisition should be divided into time windows with specific target ions for each compound as shown in Table 2 [2].
System Suitability Test: Before sample analysis, inject a standard mixture containing this compound and ethyl maltol at concentrations near the midpoint of the calibration curve. The response should be stable with ≤5% variation in peak areas, and resolution between critical analyte pairs should be ≥1.5 [2].
Table 2: GC-MS Acquisition Parameters for this compound and Ethyl Maltol
| Acquisition Window (min) | Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
|---|---|---|---|---|
| 21.66-23.10 | Ethyl Maltol (IS) | 20.010 | 140 | 141, 115 |
| 21.66-23.10 | This compound | 20.684 | 128 | 85, 129 |
| 25.51-28.49 | Sotolon | 25.533 | 128 | 83, 129 |
| 31.51-35.99 | Vanillin | 31.630 | 151 | 152, 81 |
The following workflow diagram illustrates the complete analytical procedure from sample preparation to final quantification:
Figure 1: Analytical Workflow for this compound Quantification Using Ethyl Maltol Internal Standard
The quantification of this compound using ethyl maltol as an internal standard follows the internal standard calibration method, which compensates for variations in sample preparation, injection volume, and matrix effects. The calculation is based on the response factor (RF) determined from calibration standards and applied to the peak area ratios in samples [2].
Response Factor Calculation:
RF = (A_std / A_is) × (C_is / C_std)
Where:
A_std = Peak area of this compound in standardA_is = Peak area of ethyl maltol in standardC_is = Concentration of ethyl maltol in standardC_std = Concentration of this compound in standardSample Concentration Calculation:
C_sample = (A_sample / A_is_sample) × (C_is_added / RF)
Where:
A_sample = Peak area of this compound in sampleA_is_sample = Peak area of ethyl maltol in sampleC_is_added = Concentration of ethyl maltol added to sampleMatrix Effect Compensation: When significant matrix effects are observed, use the standard addition method with constant ethyl maltol concentration to validate results [2].
For the validated SPE-GC-MS method with ethyl maltol as internal standard, the following performance characteristics have been demonstrated [2]:
Table 3: Method Validation Data for this compound Quantification Using Ethyl Maltol IS
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.98 | ≥ 0.98 |
| Precision (RSD%) | < 10% | ≤ 15% |
| Recovery (%) | > 89% | 80-120% |
| LOD (μg/L) | < 0.7 | - |
| LOQ (μg/L) | < 2.5 | - |
| Matrix Effect | < 15% | ≤ 25% |
The developed method has been successfully applied to the quantification of this compound in 16 Spanish red wines and 12 mistelles (fortified wines), demonstrating its practical utility in complex alcoholic beverages. The results indicated that this compound should be considered an aroma impact odorant in red wines and mistelles, with odor activity values (OAV) > 1, meaning its concentration exceeds the olfactory threshold and directly influences the perceived aroma [2]. The use of ethyl maltol as internal standard was particularly valuable in these applications due to the variable matrix composition between different wine types and the presence of interfering compounds such as phenolic content, sugars, and sulfur dioxide that can affect this compound quantification [5].
For wine applications, sample pretreatment requires consideration of the sulfur dioxide content, which can form complexes with this compound and reduce the extractable free fraction. In such cases, the method quantifies the free and odor-active fraction of this compound, which correlates with sensory perception rather than total content [5]. The extraction efficiency for this compound in red wines is consistently high (approximately 97%), while white wines may show more variable recovery (30-80%) due to different complexation phenomena, emphasizing the importance of internal standard correction [5].
Beyond wine analysis, this methodology can be adapted for this compound determination in various food matrices, though matrix-specific validation is recommended. In plant-based meat substitutes, this compound has been determined using LC-MS/MS methods with different extraction approaches, indicating the compound's presence in savory applications beyond sweet flavors [6]. For fruit-based products like strawberry, pineapple, and tomato, where this compound occurs naturally, the sample preparation may require enzymatic deactivation or alternative extraction techniques to address high sugar and pectin content [1].
When applying this method to solid food samples, an initial extraction with aqueous ethanol or acetonitrile is recommended, followed by dilution to match the wine matrix conditions. For high-fat matrices, an additional defatting step using hexane or pentane may be necessary before SPE to prevent sorbent fouling [3]. In baby food analysis, this compound has been successfully determined using LC-MS/MS with concentrations ranging from 25 to 262 μg/kg, demonstrating the compound's occurrence in processed infant formulations [3].
Poor Recovery of this compound: If consistently low this compound recovery is observed, verify the pH of the NaHCO₃ washing solution (should be pH 8.0) and ensure the ammonium sulfate is completely dissolved before SPE. Also check the conditioning of SPE sorbent and avoid drying before sample loading [2].
Matrix Effects: Significant matrix suppression or enhancement can occur with complex samples. To address this, ensure adequate clean-up during SPE washing steps and consider using matrix-matched calibration standards or the standard addition method for quantification [2].
Chromatographic Issues: Peak tailing for this compound may indicate active sites in the GC system. Regular maintenance of the injector liner and column trimming (10-20 cm) is recommended. Using a PTV injector with a quartz glass liner without wool minimizes decomposition [2].
Instability of Extracts: Processed samples should be analyzed within 24 hours when stored at 4°C. For longer storage, keep extracts at -20°C in sealed vials to prevent evaporation and degradation [1].
While the SPE-GC-MS method with ethyl maltol internal standard provides robust this compound quantification, several limitations should be considered:
The presented application notes demonstrate that ethyl maltol serves as an excellent internal standard for the accurate and precise quantification of this compound in complex matrices using SPE-GC-MS. The method leverages the structural similarity between these compounds to compensate for variability in extraction, matrix effects, and instrumental analysis. With good sensitivity (LOD <0.7 μg/L), high precision (RSD < 10%), and excellent recovery (>89%), this approach meets rigorous analytical requirements for flavor compound quantification [2].
The methodology has been successfully applied to the analysis of wines and other beverages, providing reliable data for flavor profiling and quality control. The inclusion of detailed protocols, troubleshooting guidance, and validation parameters enables implementation in analytical laboratories specializing in flavor chemistry, food science, and related fields. For matrices significantly different from those described, appropriate method modification and re-validation is recommended to ensure analytical performance.
This compound (4-Hydroxy-2,5-dimethyl-3(2H)-furanone) is a potent flavor compound with a distinctive caramel-like aroma that significantly impacts food, beverage, and pharmaceutical products. This versatile compound occurs naturally in various fruits such as strawberries, pineapples, and grapes, and forms through multiple pathways including the Maillard reaction, enzymatic release from glycosidic precursors, and chemical hydrolysis during thermal processing. With a remarkably low odor threshold of approximately 0.1 mg/L in water and 5 μg/L in 10% hydroalcoholic solution, accurate quantification of this compound is essential for product quality control, yet analytically challenging due to its low concentration levels and complex matrix environments [1] [2].
The analysis of this compound across different sample types presents significant challenges due to matrix effects that can alter analytical response, accuracy, and precision. These effects are particularly pronounced in complex samples such as wines, fruit extracts, and processed foods where interfering compounds—including sugars, phenolic compounds, pigments, and other heterocyclic molecules—can co-elute with the target analyte, leading to signal suppression or enhancement in chromatographic systems. Understanding the chemical behavior of this compound and implementing effective sample preparation strategies are therefore critical for obtaining reliable quantitative data, especially when transitioning methods between different sample matrices or when analyzing samples with extreme variability in composition [2].
This compound is characterized by a planar enol-oxo group within its cyclic dicarbonyl structure, forming strong hydrogen bonds with the adjacent 4-hydroxy group, which contributes to both its stability and detection challenges. This hydrogen bonding capacity makes this compound moderately polar and influences its extraction behavior and chromatographic retention. The compound can exist in both free and glycosidically-bound forms in natural products, requiring consideration of hydrolysis steps during sample preparation to assess total this compound content. Its stability is influenced by pH, temperature, and light exposure, necessitating careful control during analysis to prevent degradation or transformation [1].
Table 1: this compound Concentration Ranges in Various Matrices
| Matrix Type | Typical Concentration Range | Notes |
|---|---|---|
| Msalais Wine | 27.59 - 117.60 mg/L | Traditional Chinese wine; concentration depends on production method [1] |
| Dry White and Rosé Wines | 10 - 60 μg/L | Varies by grape variety and vinification process [2] |
| Merlot Red Wines | Up to 150 μg/L | Higher concentrations possible in certain varieties [2] |
| Botrytised Wines | Up to 185 μg/L | Botrytis cinerea infection increases levels [2] |
| Strawberries | Ripeness-dependent | Concentration increases with maturation [3] |
The occurrence of this compound in various matrices demonstrates remarkable variability, with concentrations spanning several orders of magnitude. In wine analysis, this compound has been identified as a key discriminant between wines produced from Vitis vinifera versus hybrid grape cultivars, with higher concentrations typically found in hybrid varieties. The production method significantly impacts final concentrations, with vinification involving skin contact generally leading to decreased this compound levels, while the use of pectolytic enzymes with β-glucosidic secondary activities can increase concentrations through release from glycosidic precursors [4]. Understanding these concentration ranges and matrix-dependent factors is essential for developing appropriate calibration strategies and anticipating potential matrix effects in analytical methods.
Matrix effects represent a significant challenge in the accurate quantification of this compound, particularly when using mass spectrometric detection. These effects manifest as signal suppression or enhancement due to co-eluting compounds that alter ionization efficiency of the target analyte. In complex samples like wines, fruit juices, and processed foods, matrix effects can be substantial due to the presence of sugars, organic acids, phenolic compounds, and other heterocyclic molecules that may extract and co-elute with this compound. The complexity of these effects varies considerably between different sample types—icewines, for instance, present different challenges compared to dry wines due to their high sugar content, which can significantly impact extraction efficiency and chromatographic behavior [2].
The mechanisms of matrix interference differ between analytical platforms. In GC-MS analysis, matrix components can compete for active sites in the injector liner and column, potentially leading to peak tailing, adsorption, or degradation. In LC-MS platforms, matrix compounds predominantly affect ionization efficiency in the interface. For electrochemical aptasensors, matrix effects may include fouling of the electrode surface or interference with the electron transfer mechanism. Understanding these platform-specific manifestations of matrix effects is crucial for selecting appropriate compensation strategies [5] [2].
A multi-faceted approach is necessary to effectively mitigate matrix effects in this compound analysis:
Sample Dilution Optimization: Balancing sufficient dilution to reduce matrix effects while maintaining adequate sensitivity for low concentrations. For wine samples with high this compound content (20-100+ mg/L), dilution factors of 1:10 to 1:100 are typically effective, while samples with lower concentrations may require smaller dilution factors or preconcentration [1].
Selective Cleanup Techniques: Implementing solid-phase extraction (SPE) with sorbents selective against the predominant interferents in the specific matrix. For instance, in wine analysis, mixed-mode sorbents can remove phenolic compounds while retaining this compound [2].
Internal Standardization: Using stable isotope-labeled analogs of this compound (when available) or structurally similar compounds that experience comparable matrix effects. This approach provides compensation for both sample preparation losses and ionization effects in mass spectrometry [2].
Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample, though this approach requires careful characterization of the "blank" matrix and may not be feasible for all sample types [2].
Chromatographic Resolution Enhancement: Optimizing separation conditions to move this compound away from regions of high matrix interference, effectively reducing co-elution problems [2].
This protocol describes a comprehensive method for the simultaneous quantification of this compound along with other lactones and furanones in wine matrices using solid-phase extraction combined with gas chromatography-triple quadrupole mass spectrometry. The method is specifically optimized to address matrix effects through selective extraction and advanced detection techniques, making it suitable for complex samples such as icewines, dry wines, and other fermented beverages where this compound contributes significantly to aroma profiles. The use of MRM (Multiple Reaction Monitoring) enhances selectivity and reduces chemical noise, thereby mitigating matrix-related interferences [2].
Sample Pre-treatment:
Solid-Phase Extraction:
Extract Concentration:
Table 2: Optimized MRM Parameters for this compound and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (V) | Product Ion 2 (m/z) | CE 2 (V) | Retention Time (min) |
|---|---|---|---|---|---|---|
| This compound | 128.0 | 81.0 | 15 | 55.0 | 25 | 14.2 |
| Homothis compound | 142.0 | 85.0 | 15 | 69.0 | 25 | 16.8 |
| Sotolon | 130.0 | 83.0 | 10 | 55.0 | 20 | 12.5 |
| γ-Nonalactone | 156.0 | 85.0 | 10 | 69.0 | 20 | 15.3 |
Chromatographic Conditions:
Mass Spectrometer Conditions:
The method has been rigorously validated for matrix effects assessment:
The workflow for this comprehensive method can be visualized as follows:
For laboratories without access to advanced mass spectrometry instrumentation, high-performance liquid chromatography with UV detection provides a robust alternative for this compound quantification, particularly when coupled with effective sample cleanup strategies. This method is especially suitable for samples with higher this compound concentrations (>1 mg/L) and has been successfully applied to strawberry analysis and wine quality control. The key challenge in HPLC-UV methods is achieving sufficient selectivity to distinguish this compound from other UV-absorbing compounds in complex matrices, which necessitates comprehensive sample cleanup [3].
Sample Cleanup Procedure for Strawberry Analysis:
Table 3: HPLC Conditions for this compound Analysis in Fruit Samples
| Parameter | Specification | Notes |
|---|---|---|
| Column | Symmetry C18 (2.1 × 50 mm, 3.5 μm) | Waters Corporation |
| Mobile Phase | Methanol/0.5% formic acid solution (v/v) | Gradient elution |
| Detection | PDA detector at 286 nm | This compound maximum absorption |
| Flow Rate | 0.8 mL/min | Optimal for resolution |
| Injection Volume | 20 μL | Balanced sensitivity and loading |
| Temperature | Ambient | Controlled at 25°C recommended |
Gradient Program:
Method Performance:
Recent advances in biosensor technology have led to the development of electrochemical aptasensors for this compound detection, offering a rapid, sensitive, and matrix-resistant alternative to chromatographic methods. These devices employ specific DNA aptamers as biorecognition elements that undergo conformational changes upon binding to this compound, bringing an electroactive label (methylene blue) closer to the electrode surface and generating a measurable current change. The incorporation of nanomaterials such as carbon nanotubes (CNTs) or silver nanoparticles (AgNPs) enhances sensitivity and can provide some inherent resistance to matrix effects by increasing the electroactive surface area and improving electron transfer kinetics [5].
The key advantages of aptasensors for this compound analysis include:
Electrode Modification Procedure:
Measurement Protocol:
Performance Comparison:
The following diagram illustrates the sensor fabrication and measurement principle:
Table 4: Comprehensive Comparison of this compound Analysis Methods
| Parameter | SPE-GC-QqQ-MS/MS | HPLC-UV | Electrochemical Aptasensor |
|---|---|---|---|
| Limit of Detection | 0.1 μg/L | 1.4 mg/L | 1 fM (≈0.00013 μg/L) |
| Linear Range | 1-500 μg/L | 0.1-2.5 mM | 1 fM–35 μM |
| Precision (RSD) | < 8% | < 5% | 3.16% |
| Analysis Time | 30-40 min | 40 min | 10 min incubation |
| Matrix Effects | Moderate (controlled by SPE and MRM) | High (requires extensive cleanup) | Low to moderate (nanomaterial-enhanced) |
| Sample Throughput | Medium | Low | High |
| Equipment Cost | High | Medium | Low |
| Multi-analyte Capability | Yes (lactones and furanones) | Limited | No (this compound-specific) |
| Best Applications | Research, method development, regulatory analysis | Quality control (high concentration samples) | Rapid screening, process monitoring, field analysis |
Choosing the appropriate method for this compound analysis depends on several factors:
Required Sensitivity: For trace-level analysis (μg/L or lower), either GC-QqQ-MS/MS or electrochemical aptasensors are preferred, with aptasensors offering exceptional sensitivity for applications requiring detection of minimal concentration changes.
Sample Throughput Needs: For high-throughput environments such as quality control laboratories, the rapid analysis time of aptasensors (10 minutes vs. 30-40 minutes for chromatographic methods) provides significant advantages.
Matrix Complexity: Highly complex matrices with numerous potential interferents benefit from the selectivity of GC-QqQ-MS/MS with MRM, while simpler matrices may be adequately analyzed with HPLC-UV following appropriate cleanup.
Available Resources: Equipment costs and operator expertise vary significantly between techniques, with aptasensors offering a lower barrier to implementation for specialized this compound analysis.
Data defensibility: For regulatory purposes or published research, established chromatographic methods with full validation may be preferred, though aptasensor technology continues to gain acceptance as validation data accumulates.
Effective management of matrix effects is essential for accurate this compound quantification across diverse sample types. The protocols presented herein offer complementary approaches—from sophisticated GC-QqQ-MS/MS methods suitable for research and multi-analyte profiling to rapid aptasensors ideal for screening and process control. Each method incorporates specific strategies to mitigate matrix interference, whether through selective extraction, chromatographic resolution, or biorecognition elements with inherent specificity.
Future methodological developments will likely focus on miniaturized systems combining the sensitivity and selectivity of laboratory-based methods with the portability and throughput of sensor-based approaches. Advances in nanomaterial science may yield new composite materials with enhanced selectivity against matrix interferents, while computational approaches including machine learning could help predict and correct for matrix effects across diverse sample types. The growing availability of stable isotope-labeled standards for this compound will further improve quantification accuracy by providing more robust internal standardization options.
Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a key aroma compound with a strong caramel-like and burnt sugar odor [1] [2]. It is found in various fruits and heated or fermented foods like coffee, wine, and hotpot oil [3] [4] [1]. Due to its low odor threshold, it significantly impacts food aroma even at low concentrations.
The Odor Activity Value (OAV) is a critical parameter in molecular sensory science that quantifies the contribution of a volatile compound to the overall aroma of a product. It is calculated as the ratio of the compound's concentration to its odor perception threshold [3] [5] [4].
Formula for OAV Calculation:
OAV = Concentration of this compound in the Sample / Odor Threshold of this compound
An OAV greater than 1 indicates the compound is likely to contribute significantly to the aroma [5] [4].
The odor threshold of this compound can vary depending on the matrix. The table below summarizes thresholds reported in different media, which are essential for accurate OAV calculation.
| Matrix | Odor Threshold | Notes | Source |
|---|---|---|---|
| Water | 0.1 mg/L | -- | [1] |
| 10% Hydroalcoholic Solution, pH 3.2 | 5 μg/L | Common model for wine | [1] |
Recent research has quantified this compound in various food products. The OAVs calculated from these studies demonstrate its significant sensory impact.
| Food Product | This compound Concentration | Matrix Used for OAV | Calculated OAV | Sensory Implication | Source |
|---|---|---|---|---|---|
| Msalais Wine | 27.59 - 117.60 mg/L | Water (0.1 mg/L) | 276 - 1,176 | High-impact odorant | [1] |
| Msalais Wine | 27.59 - 117.60 mg/L | 10% EtOH, pH 3.2 (5 μg/L) | 5,518 - 23,520 | Extremely high-impact odorant | [1] |
| Baoshan Coffee | -- | -- | 250 | Key contributor to aroma | [3] |
| Xinyidai Hotpot Oil | Detected | -- | >1 | Important characteristic odorant | [4] |
This protocol outlines a general method for determining this compound concentration using Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), based on methodologies from recent studies [4] [6].
Workflow Overview:
OAV = C / T, where C is the calculated concentration of this compound in your sample, and T is the odor threshold value most appropriate for your sample matrix (refer to the first table).
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (this compound or HDMF) represents a significant analytical challenge in flavor chemistry due to its unique chemical properties. This potent aroma compound exhibits a "burnt sugar" aroma and pleasant sweet taste at concentrations often found at sub-parts per billion (ppb) levels in various food matrices [1]. Its high polarity and instability during analysis have complicated the development of robust quantitative methods, necessitating specialized extraction and derivatization approaches [1] [2]. This compound occurs naturally in many fruits including strawberries (1,663-4,852 μg/kg), pineapples, and tomatoes (95-173 μg/kg), and serves as a critical flavoring agent in processed foods and beverages [1] [2]. The compound's low odor threshold and susceptibility to thermal and oxidative decomposition have driven continuous innovation in analytical techniques to achieve accurate quantification at trace levels [1].
The fundamental physicochemical properties of this compound that complicate analysis include its high water solubility (0.315 g/mL at 25°C), acidic character (pKa 8.56 at 20°C), and intermediate partition coefficients (LogP 0.95 in phosphate buffer) [2]. These properties necessitate careful selection of extraction materials and chromatographic conditions to prevent loss, degradation, or inadequate separation from complex matrices. Additionally, this compound exists in complex chemical equilibria during Maillard reaction pathways in processed foods, often forming colored melanoidins and other derivatives that can interfere with analysis [3]. The following table summarizes key physicochemical parameters essential for analytical development:
Table 1: Physicochemical Properties of this compound (HDMF) Critical for Analytical Method Development
| Property | Value | Conditions | Analytical Significance |
|---|---|---|---|
| Water Solubility | 0.315 g/mL | 25°C | Limits liquid-liquid extraction efficiency |
| pKa | 8.56 | 20°C | Dictates ionization state and SPE sorbent selection |
| LogP/LogD | 0.95/-0.133 | Phosphate buffer/Water | Determines partitioning behavior in extraction |
| Odor Threshold | Sub-ppb range | Water | Requires high method sensitivity |
| Molecular Weight | 128.13 g/mol | - | Impacts MS detection parameters |
Solid-phase extraction provides an effective approach for concentrating this compound from aqueous and complex matrices while reducing interfering compounds. The LiChrolut-EN resin has demonstrated particular effectiveness for extracting this compound from wine and fruit samples, though recovery rates show significant variation depending on sample matrices [1]. For automated SPE systems, method parameters must be optimized to address this compound's polarity and acidic characteristics. Sample pretreatment should include pH adjustment to approximately 3.0-4.0 to ensure the compound remains in its molecular form, enhancing retention on hydrophobic sorbents [1]. Following loading, a wash with 10-15% methanol in water effectively removes weakly retained interferents without eluting the target compound. Elution is optimally achieved with 50-80% ethanol/water mixtures, which quantitatively recover this compound from zeolitic adsorbents in fractionated desorption protocols [4].
For complex fatty matrices like butter, SPE methods require additional pretreatment steps. Samples should be melted and centrifuged to separate the aqueous phase containing polar flavor compounds from the fat fraction [5]. The resulting aqueous phase can then be applied to SPE cartridges, significantly reducing co-extraction of lipid components that would interfere with subsequent analysis. This approach has successfully enabled determination of this compound in butter at trace levels both before and after heat treatment, with studies showing 500-1000-fold increased concentrations of related compounds like maltol after heating at 170°C [5]. When developing automated SPE protocols, special attention should be paid to equilibration times, flow rates (typically 1-5 mL/min), and sorbent conditioning to ensure reproducible recovery rates across multiple sample batches.
Solid-phase microextraction integrates sampling, extraction, and concentration into a single step, making it particularly suitable for automated analysis of volatile and semi-volatile compounds like this compound. For direct SPME analysis of underivatized this compound, CAR/PDMS/DVB fibers provide superior extraction efficiency due to their combination of microporous carbon adsorbents for trace volatiles and polar divinylbenzene for enhanced retention of hydroxyfuranones [6]. Optimal extraction conditions for strawberry matrices include: incubation at 40-60°C for 10-15 minutes with continuous agitation, followed by a 15-30 minute extraction time with ionic strength adjustment using 20% NaCl solution [6]. These conditions dramatically improve the partitioning of polar this compound into the fiber coating, significantly enhancing method sensitivity.
For ultratrace analysis, derivatization-SPME approaches substantially improve detection limits. The most effective protocol involves reacting this compound with pentafluorobenzyl bromide (PFBBr) in basic solutions at elevated temperatures, producing a stable, less polar derivative with excellent affinity for PDMS/DVB fibers [1] [2]. This derivatization enables quantification at levels as low as 0.5 ng/mL (LOD) with a linear range from 2-500 ng/mL, comparable to this compound's odor threshold in water [1] [2]. The automated nature of this approach, combined with the stability of the derivative, makes it particularly suitable for high-throughput analysis of multiple samples with minimal manual intervention.
Table 2: Comparison of Extraction Techniques for this compound Analysis
| Extraction Method | Optimal Conditions | LOD/LOQ | Recovery/Repeatability | Best Suited Matrices |
|---|---|---|---|---|
| SPE (LiChrolut-EN) | pH 3-4, elution with 50-80% EtOH | Matrix-dependent | Variable recovery (9.5% RSD) | Wine, fruit purees |
| SPME (CAR/PDMS/DVB) | 15-30 min, 40-60°C, 20% NaCl | ~1 μg/kg | Good for volatiles | Fresh fruits, beverages |
| Derivatization-SPME | PFBBr, basic pH, elevated temperature | 0.5 ng/mL (LOD) | 9.5% RSD | Aqueous samples, ultratrace analysis |
| Zeolite Adsorption | Acidic zeolites (modulus 14-1000) | Process-dependent | Quantitative with fractionated desorption | Synthetic reaction mixtures |
GC-MS analysis of underivatized this compound requires careful method optimization to address its polarity and thermal sensitivity. The best separation is achieved using polar stationary phases such as DB-Wax columns, with Kovats retention index values approximately 2039 [7]. These polar columns effectively resolve this compound from co-extracted compounds in fruit matrices, though complete separation may require optimized temperature programming (typically 40°C for 2-5 minutes, ramped at 4-10°C/min to 240°C) [7] [6]. For underivatized this compound, injection port temperatures should be maintained at 200-220°C to minimize thermal decomposition, while higher temperatures (250-280°C) are suitable for the more stable PFB derivatives [1].
Mass spectrometric detection typically employs electron ionization (EI) at 70eV, with selective ion monitoring (SIM) significantly enhancing sensitivity and selectivity compared to full scan modes. For underivatized this compound, characteristic mass fragments include m/z 128 (molecular ion), 101, 85, 69, and 57 [1]. The pentafluorobenzyl derivative shows distinct fragments at m/z 181, 227, and 245, providing improved selectivity with reduced chemical noise [1]. The derivatization approach not only enhances chromatographic behavior but also improves MS response, enabling confident identification and quantification at trace levels in complex food matrices. When implementing these methods in automated systems, regular calibration checks using standard solutions (2-500 ng/mL) are essential to maintain data quality over extended sequences.
Liquid chromatography provides an alternative approach that avoids potential thermal decomposition issues associated with GC analysis. While specific LC methods for this compound are less extensively documented in the searched literature, the technique offers distinct advantages for labile compounds and those difficult to derivative [1]. Reverse-phase columns with C18 stationary phases and mildly acidic mobile phases (e.g., 0.1% formic acid in water and acetonitrile) typically provide adequate retention and peak shape for underivatized this compound. However, comparative studies have noted that quantitative results from LC methods often exceed those from GC approaches, suggesting potential incomplete resolution or identification issues in LC analysis [1].
For detection in LC systems, diode array detection at 280-290 nm captures this compound's UV absorption maximum, while mass spectrometric detection with electrospray ionization (ESI) in negative mode provides superior specificity. LC-MS methods particularly excel when analyzing this compound alongside its precursor northis compound and other polar Maillard reaction intermediates [3]. These compounds frequently co-occur in processed foods and can form complex melanoidins during heating, making LC separation valuable for understanding reaction pathways and compound profiles in addition to quantitative analysis. When developing multi-analyte methods, careful optimization of gradient profiles and mass transition parameters is essential to adequately resolve isobaric compounds and matrix interferents.
Sample Preparation:
Automated SPE Procedure:
GC-MS Analysis:
Derivatization Procedure:
SPME Extraction:
GC-MS Analysis of Derivatives:
The following diagrams illustrate the optimized analytical workflows for this compound determination using both SPE-GC-MS and SPME approaches:
Diagram 1: Comparative workflows for this compound analysis using automated SPE-GC-MS and derivatization-SPME approaches
Comprehensive method validation is essential for generating reliable quantitative data for this compound. Key validation parameters should include linearity across the expected concentration range (typically 0.5-500 ng/mL), precision (intra-day and inter-day RSD < 15%), accuracy through spike recovery studies (85-115% acceptable range), and method detection limits appropriate for the sub-ppb odor threshold of this compound [1] [2]. For the derivatization SPME method, excellent performance characteristics have been demonstrated with LOD of 0.5 ng/mL, LOQ of 2 ng/mL, repeatability of 9.5% RSD, and linear range from 2-500 ng/mL [1] [2].
Quality control measures should include procedural blanks to monitor contamination, matrix spikes to assess recovery in each sample batch, and continuing calibration verification standards after every 10-15 samples. When analyzing unknown samples, standard addition methods are particularly valuable for compensating for matrix effects that can significantly impact extraction efficiency and instrument response [1]. For long sequence runs, internal standards (such as deuterated this compound analogs when available) provide robust correction for instrumental drift and variations in extraction efficiency. The following table summarizes typical validation data for the described methods:
Table 3: Method Validation Parameters for this compound Quantitation
| Validation Parameter | SPE-GC-MS Method | Derivatization-SPME-GC-MS | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 5-1000 μg/kg | 2-500 ng/mL | R² > 0.995 |
| LOD | 2 μg/kg | 0.5 ng/mL | S/N ≥ 3 |
| LOQ | 5 μg/kg | 2 ng/mL | S/N ≥ 10 |
| Precision (RSD%) | < 12% | < 9.5% | < 15% |
| Recovery (%) | 85-110% | 90-105% | 85-115% |
| Matrix Effect | Moderate | Minimal | - |
The analytical methods detailed in these application notes provide robust approaches for quantifying this compound across diverse matrices from natural fruits to processed foods. The automated SPE protocol offers excellent reproducibility for routine analysis, while the derivatization-SPME approach delivers superior sensitivity for ultratrace determination. Each method addresses the significant analytical challenges posed by this compound's polarity, instability, and low detection requirements. These optimized protocols enable researchers to obtain reliable quantitative data essential for product quality control, flavor development, and authentication studies. The provided workflows can be readily implemented in automated laboratory systems, supporting high-throughput analysis while maintaining data quality through comprehensive quality control measures.
The following table summarizes key experimental data on the stability of this compound and its derivatives in aqueous buffer solutions at 23°C over 32 days [1].
| Compound Name | Abbreviation/Type | Stability Profile (pH 2.0 - 8.0) | Key Observations |
|---|---|---|---|
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | This compound (DMHF, 1) | Unstable | Found to be unstable at all pH values tested [1]. |
| 2,5-dimethyl-4-methoxy-3(2H)-furanone | Methoxythis compound, Mesifurane (DMMF, 2) | Stable | Only slight decomposition was observed [1]. |
| Glycosidically Bound Form | DMHF β-D-glucopyranoside (3) | Stable | Only slight decomposition was observed [1]. |
| Malonylated Glycoside | DMHF 6′-O-malonyl-β-D-glucopyranoside (4) | Unstable | Found to be unstable at all pH values tested [1]. |
This data clearly shows that the stability of this compound and its related compounds is highly dependent on their specific chemical structure, with modifications like methylation or glycosylation significantly influencing their resilience in solution.
If you wish to replicate or build upon this stability study, here is a summary of the cited methodology [1].
Why is my this compound sample degrading during analysis? this compound is inherently unstable and highly polar, which are common sources of analytical challenges [2]. Its instability can lead to decomposition during gas chromatography (GC) analysis due to heat, and its polarity makes extraction and separation difficult.
How can I improve the accuracy of this compound quantification?
How do additives like L-cysteine affect this compound? Be aware that additives in your solution can interact with this compound. Studies show that L-cysteine can react directly with this compound, which may reduce its measured concentration in certain experimental conditions [3].
The diagram below illustrates the core relationships and stability profiles of this compound and its derivatives, based on the experimental data.
Stability and Hydrolysis Pathways of this compound Derivatives
Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a challenging compound for GC-MS analysis. Based on researcher experiences and technical literature, its analysis is primarily plagued by two issues [1]:
The table below summarizes these core problems and their symptoms.
| Problem | Root Cause | Observable Symptom |
|---|---|---|
| This compound Degradation | Chemical instability in solution or extract [1]. | Peak area decreases or disappears upon re-injection; poor reproducibility [1]. |
| Adsorption in Inlet | Active sites in the inlet liner or column [1]. | Poor peak shape (tailing), low signal, or complete absence of the this compound peak [1]. |
| Ghost Peaks / Carryover | Contaminated injection port or syringe from previous samples [2]. | Appearance of peaks in a blank run after analyzing a sample. |
Here is a step-by-step guide to mitigate the issues mentioned above.
| Troubleshooting Step | Specific Action / Recommendation | Rationale & Additional Tips |
|---|---|---|
| 1. Inlet Liner & Maintenance | Use a deactivated, single-gooseneck liner. If using glass wool, ensure it is deactivated after packing. Clean or replace the liner frequently [1]. | A deactivated liner minimizes active sites that adsorb this compound. Glass wool with freshly broken strands is highly active [1]. |
| 2. Column Selection | Use a fused silica column for maximum inertness [1]. | Fused silica is more inert than older column types and is recommended for successful this compound detection [1]. |
| 3. System Suitability Check | Spike a this compound standard into a clean matrix and run it through your system. If the peak is absent, the problem is likely chromatographic (inlet/column) [1]. | This test helps isolate whether the problem is from sample preparation or the GC-MS system itself [1]. |
| 4. Sample Preparation | Analyze extracts immediately after preparation. For SPME, use a narrow-bore liner designed for SPME and do not use glass wool with SPME fibers [1] [3]. | Prevents degradation of this compound in solution. A narrow SPME liner prevents fiber damage and peak broadening [1] [3]. |
| 5. General GC-MS Maintenance | Regularly replace the inlet septum, check for leaks, and clean the ion source if sensitivity drops across all analyses [2]. | Addresses general issues like baseline noise, spikes, and sensitivity loss that can also affect this compound detection [2]. |
Below is a detailed workflow for analyzing this compound in a sample (e.g., food extract or serum) using SPME-GC-MS, incorporating the troubleshooting advice. This protocol is adapted from a standardized method for analyzing volatile compounds [3].
Materials and Equipment:
Procedure:
Q1: What is the specific role of a NaHCO₃ wash in SPE for Furaneol? The primary role is to act as a basic wash solution to remove acidic interferents from the sample extract. By washing the sorbent with a mild base, you can eliminate unwanted acidic compounds that might co-elute with your target analytes, leading to a cleaner final extract and reduced matrix effects in the subsequent GC-MS analysis [1].
Q2: What is the recommended preparation for the NaHCO₃ washing solution? Based on an optimized method for determining polar compounds in wine, the recommended solution is an aqueous solution containing 1% (w/v) NaHCO₃, adjusted to pH 8 [1].
Q3: How much NaHCO₃ wash solution should I use? In an automated SPE method using a 50 mg sorbent cartridge, 3 mL of the 1% NaHCO₃ (pH 8) solution was used in the first washing step [1].
Q4: What are common issues if my this compound recovery is low after SPE? Low recovery can stem from several factors in the SPE process [2] [3]:
The following detailed protocol is adapted from a 2023 study that successfully quantified this compound and other polar compounds in red wine [1]. This serves as a robust reference method.
Summary of the Optimized SPE Workflow:
Key Steps Explained:
The table below summarizes quantitative data from different SPE methodologies for context and comparison.
| SPE Method Feature | Method with NaHCO₃ Wash [1] | Classic Reference Method [4] |
|---|---|---|
| Sorbent Mass | 50 mg | 800 mg |
| Sample Volume | 3 mL of wine | 50 mL of wine |
| Key Washing Step | 3 mL water with 1% NaHCO₃ (pH 8) | 15 mL pentane-DCM (95:5, v/v) |
| Elution Volume | 600 µL | 6 mL (concentrated to 0.1 mL) |
| Reported Recovery | >89% (for all enolones/vanillin derivatives) | ~97% (this compound in red wine); 30-80% (this compound in white wine) |
| Limit of Detection (LOD) | <0.7 µg/L (for all analytes) | 0.5-1 µg/L |
This guide addresses common pitfalls that can affect your results.
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low Recovery | Sorbent drying out [3]; Weak elution solvent; Incomplete sample loading | Keep sorbent wet during conditioning/loading [3]; Optimize elution solvent strength/volume [3]; Ensure proper flow rate (~1 mL/min) [3] |
| High Background Noise | Inadequate washing; Matrix interferents | Optimize wash steps (e.g., NaHCO₃ wash) [1]; Ensure proper sample pre-treatment (e.g., dilution, pH adjustment) [3] |
| Poor Reproducibility | Inconsistent flow rates; Variable solvent volumes; Column channeling | Use automated SPE for consistency [1]; Precisely measure all solvents; Ensure homogeneous sorbent packing |
FAQ: How can I prevent the oxidation of Furaneol during a nitrogen drying process?
This compound (2,5-dimethyl-4-hydroxy-3(2H)-furanone) is known to be sensitive due to its phenolic hydroxyl group and furan ring, making it susceptible to oxidation, which can lead to discoloration and the formation of undesired by-products [1]. While a specific protocol was not found, the following troubleshooting guide and general best practices can help mitigate oxidation.
Troubleshooting Common Issues
| Issue & Potential Indicators | Possible Cause | Recommended Solution |
|---|---|---|
| Sample Discoloration (darkening); formation of off-odors. | Insufficient Purging/ Oxygen Presence: Incomplete removal of oxygen from the system. | Ensure the vessel is sealed but not airtight. Use a positive pressure of nitrogen and purge for several minutes before and during drying. |
| High Temperature: Increased thermal energy accelerates oxidation reactions. | Reduce the temperature of the heat source (e.g., water bath, heating block). Always use the lowest effective temperature. | |
| Reactive Metal Ions: Trace metals (e.g., from impure solvents or apparatus) can catalyze oxidation. | Use high-purity solvents. Consider adding a small amount of a metal chelator like EDTA (0.01-0.1%) to your sample if compatible. | |
| Low Recovery Yield | Volatilization: this compound may co-distill with solvent vapor if conditions are too vigorous. | Reduce gas flow rate and temperature. For a final trace solvent removal step, consider using a high vacuum instead of prolonged nitrogen blowing. |
| Inconsistent Results between batches. | Improper Setup: The geometry of the vessel or gas needle placement leads to inconsistent drying or splashing. | Use a dedicated gas dispersion needle or needle. Position the tip close to the surface of the liquid without causing turbulence. |
General Best Practices for a Protective Experimental Workflow To systematically minimize oxidation risk, you can follow this workflow that incorporates the troubleshooting solutions.
Key Experimental Protocols from the Workflow:
Sample Preparation:
System Setup and Purging:
Controlled Drying:
Given the lack of direct data, I suggest a practical path forward:
The following table consolidates the main factors to consider and the recommended optimizations from the literature.
| Factor | Issue | Recommended Solution |
|---|---|---|
| Sample Preparation | Loss of analyte and poor peak shape due to adsorption on glass wool or active sites [1] [2]. | Avoid glass wool; use centrifugation [1]. Optimize ionic strength with salt (e.g., 20% NaCl) [3]. Use an internal standard (e.g., Ethyl maltol) [2]. |
| SPME Fiber & Column | Inefficient extraction or separation of polar Furaneol [3]. | Use a CAR/PDMS/DVB fiber for trace volatiles [3]. Employ a polar column (e.g., DB-Wax) [3] [4]. |
| GC Inlet / Liner | Thermal degradation or adsorption in the inlet [2]. | Use a quartz glass inlet liner without wool [2]. Optimize injector temperature (e.g., 300°C) and use a pressure pulse [2]. |
| Chemical Overload / Secondary Interactions | Peak tailing due to interactions with active sites in the system [5] [6] [7]. | Ensure samples are not mass-overloaded [5] [7]. For LC, use buffered mobile phases and end-capped columns to suppress silanol interactions [6] [7]. |
Here are more detailed methodologies for the key optimization strategies.
This protocol, adapted from a study on strawberry aroma, provides a solid foundation for analyzing this compound in fruit matrices [3].
This method focuses on achieving a clean extraction of this compound and other polar compounds, minimizing interference and improving the peak shape [2].
This workflow can help you diagnose and resolve issues systematically. The diagram below outlines the logical steps to take based on the symptoms you observe.
1. What are the primary applications of Furaneol in protein binding studies? this compound is studied primarily in two contexts:
2. What is the principle behind using this compound for off-flavor reduction? The approach is based on the principle of competitive binding. Off-flavor compounds and this compound bind to the same or overlapping sites on a protein. Due to its strong binding affinity, adding this compound can displace pre-bound off-flavor molecules, thereby reducing the overall unpleasant taste and aroma of the final product [1].
3. What are the advantages of the SDR assay for studying ligand binding? The Structural Dynamics Response (SDR) assay is a versatile, modern platform with several key advantages [2]:
Here are common issues you might encounter and how to address them.
Problem: Inconsistent or weak binding signal in competitive binding assays.
| Possible Cause | Recommendation |
|---|---|
| Sub-optimal this compound Concentration | Optimize concentration. A study on SPI found significant off-flavor reduction at 2 mg/L, while higher concentrations (10 mg/L) showed slightly reduced efficacy [1]. |
| Incorrect Protein Structure/Conformation | Control protein preparation. Research shows that the binding capacity of SPI is highly dependent on its structural flexibility and solubility, which are affected by processing treatments like flash-evaporation. Ensure consistent and well-characterized protein batches [3]. |
| Non-specific Binding | Include rigorous controls. For any pulldown assay, a negative control (affinity support without bait protein) is "absolutely necessary" to identify false positives from non-specific binding [4]. |
| Low Protein Expression or Degradation | Verify protein integrity. If using a recombinant system, confirm proper protein expression and include protease inhibitors in your lysis buffer to prevent degradation [4] [5]. |
Problem: High background or non-specific signal in interaction assays.
| Possible Cause | Recommendation |
|---|---|
| Antibody-Related Artifacts (in Co-IP) | Use monoclonal antibodies when possible. If using a polyclonal antibody, pre-adsorb it to a sample devoid of the primary target to remove clones that might bind the prey protein directly [4]. |
| Bead-Related Non-specific Binding | Run a bead-only control (incubating your lysate with bare beads, without the primary antibody). If background is observed, pre-clear the lysate with the beads before the immunoprecipitation step [5]. |
| Cross-Reactivity | Use antibodies from different species for the immunoprecipitation and the subsequent western blot detection to prevent the secondary antibody from detecting the denatured IP antibody, which can obscure your target signal [5]. |
1. Quantitative Data on this compound Efficacy
The following table summarizes key findings from a study investigating the effect of this compound on reducing off-flavors in Soy Protein Isolate (SPI) [1].
| Parameter | Finding | Experimental Context |
|---|---|---|
| Optimal Concentration | 2 mg/L | Concentration that showed the most significant reduction in undesirable sensory attributes (grain husk, grassy, raw bean). |
| Binding Analysis Method | Molecular Docking | Confirmed that this compound competes with off-flavor compounds for the same binding sites on SPI. |
| Analytical Method | HS-SPME-GC-MS & Sensory Evaluation | Used to quantify the release of off-flavor compounds and validate flavor profile improvements. |
2. Protocol: Competitive Binding Assay to Reduce Off-Flavors in Proteins
This methodology is adapted from a study that successfully used this compound to improve the flavor of Soy Protein Isolate [1].
Materials:
Procedure:
The competitive binding mechanism and experimental workflow can be visualized as follows:
For a more general approach to studying this compound-protein interactions, the SDR assay is a powerful modern technique [2].
| Question | Answer & Troubleshooting Tips |
|---|---|
| Why is this compound so difficult to analyze by GC-MS? | This compound's high polarity leads to poor retention on standard GC columns and potential adsorption issues. Its thermal instability can cause decomposition in the hot GC inlet [1] [2]. |
| My this compound recovery is low and inconsistent, especially in white wine. What could be wrong? | Recovery can be matrix-dependent. White wines show highly variable recovery (30-80%) due to this compound binding with sulphur dioxide or catechols, while red wines typically have more consistent, higher recovery (~97%) [3]. |
| What is the benefit of derivatizing this compound before analysis? | Derivatization with a reagent like pentafluorobenzyl bromide (PFBBr) reduces the compound's polarity. This improves its thermal stability for GC analysis, enhances chromatographic behavior, and can significantly boost detection sensitivity [1] [2]. |
| How can I improve the detection limit for this compound? | Using a selective and sensitive mass spectrometry (MS) detection method in Selective Ion Monitoring (SIM) or MS/MS mode is highly effective. Combined with efficient sample preparation like derivatization-SPME, detection limits in the low ng/mL (ppb) range are achievable [1] [3]. |
This protocol is adapted from a published method for determining this compound in fruit samples and is applicable to other aqueous matrices [1] [2] [4].
1. Principle this compound is chemically derivatized using PFBBr in a basic aqueous solution to form a stable, less polar derivative. This derivative is then extracted from the headspace using a Solid-Phase Microextraction (SPME) fiber, separated by Gas Chromatography (GC), and detected/quantified by Mass Spectrometry (MS).
2. Key Physicochemical Parameters of this compound The following data is crucial for method development [2]:
| Parameter | Value |
|---|---|
| Solubility in Water | 0.315 g/mL (at 25°C) |
| Log P (in Phosphate Buffer) | 0.95 (at 20°C) |
| pKa | 8.56 (at 20°C) |
3. Materials and Reagents
4. Step-by-Step Procedure
5. Performance Characteristics When validated, this method can achieve the following performance metrics [2]:
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2.0 ng/mL |
| Repeatability (RSD%) | 9.5% |
| Linear Range | 2 - 500 ng/mL |
The workflow for the derivatization-SPME-GC/MS method can be visualized as follows:
Alternative Protocol: Solid-Phase Extraction (SPE) GC-MS For more complex matrices like wine, an SPE-based method can be used [3].
The workflow for this alternative method is outlined below:
This compound is a challenging analyte due to its high water solubility, low volatility, and instability under certain conditions, which can lead to loss or degradation before analysis [1] [2]. The core challenges and their reasons are summarized below.
| Challenge | Root Cause & Impact |
|---|---|
| High Polarity & Low Volatility | High water solubility and low volatility make headspace analysis difficult, complicate extraction, and reduce yield [1]. |
| Thermal Instability | Decomposes under high temperatures during Gas Chromatography (GC) injection or analysis, leading to inaccurate quantification [1]. |
| Chemical Instability | Susceptible to oxidative degradation; sensitive to pH changes due to pKa of 8.56, which affects its form in solution [1]. |
The following optimized protocols, derived from recent studies, are designed to mitigate the aforementioned challenges.
This is a widely used and effective method for analyzing volatile aromas, including this compound, from complex matrices like fruit or soy protein [3] [4].
For precise quantification, especially at low concentrations, a derivatization method has been developed to convert this compound into a more stable and less polar derivative [1].
The following workflow diagram illustrates the two core methodological paths for this compound analysis.
Here are answers to frequently asked questions and solutions to common problems.
| Problem | Possible Cause | Solution |
|---|
| Low Recovery/Peak Area | • this compound not effectively released into headspace. • Fiber coating not optimal. | • Increase ionic strength by adding NaCl [3]. • Use a PDMS/CAR/DVB fiber [3]. • For quantification, use the derivatization protocol [1]. | | Peak Tailing/Decomposition in GC | • Thermal decomposition in the hot injector. | • Implement the derivatization method with PFBBr to create a thermally stable derivative [1]. | | Poor Reproducibility | • Inconsistent incubation/time/temperature. • Sample pH not controlled. | • Strictly control and document extraction time and temperature [3]. • Monitor and adjust sample pH, considering its pKa (8.56) [1]. | | High Background Noise | • Co-elution of other compounds from a complex matrix. | • Use a GC column with higher polarity (e.g., Wax column) for better separation [3]. |
The following decision tree can help you quickly diagnose and resolve issues based on the symptoms you observe.
| Issue | Root Cause | Solution & Optimization | Key Benefit |
|---|---|---|---|
| Low Recovery & Matrix Interference | Inefficient clean-up and compound loss during Solid-Phase Extraction (SPE) | Optimize SPE washing: Use 1% NaHCO₃ aqueous solution at pH 8 [1]. | Cleaner extracts, solves interference problems, improves recovery [1]. |
| Poor Chromatographic Performance & Low Sensitivity | High polarity of Furaneol, inefficient transfer to analytical instrument | Optimize Large Volume Injection (LVI): Use a Programmable Temperature Vaporization (PTV) inlet with a quartz glass liner (without wool), set injector to 300°C, and apply a pressure pulse of 180 kPa for 4 min [1]. | Gains sensitivity, ensures better transfer of polar compounds to the GC column [1]. |
| Inaccurate Quantification | Signal suppression/enhancement from the sample matrix (matrix effects) | Use Adequate Internal Standards: Employ ethyl maltol and 3′,4′-(methylenedioxy)acetophenone as internal standards, added at the beginning of sample preparation [1]. | Corrects for analyte loss and matrix effects, ensures quantification accuracy [1]. |
Here is a detailed methodology based on an optimized protocol for determining this compound and other polar compounds in wine, which can be adapted for other matrices [1].
This optimized method has been reported to achieve high recovery (RSD >89%), good precision (RSD <10%), and low detection limits (<0.7 μg/L) for this compound and similar compounds [1].
The following diagram visualizes the core workflow and key optimization points of the method described above.
While the above protocol focuses on SPE, other extraction contexts are worth noting:
The search results describe a specific Molecularly Imprinted Chemiresistive Sensor used for this compound detection [1]. The following diagram illustrates its core working principle and the subsequent challenge of regeneration.
The molecular imprinting process creates cavities in the polymer that are complementary to this compound in size, shape, and functional groups. When this compound molecules bind to these cavities, they cause a measurable change in the electrical resistance of the sensor [1]. Regeneration involves removing these bound molecules to reset the sensor for reuse.
Since a direct protocol is unavailable, this guide outlines common regeneration challenges and general investigative steps. Always adapt these steps to your specific experimental setup.
| Challenge | Possible Cause | Investigation & Mitigation Steps |
|---|
| Incomplete Regeneration | - Weak regeneration stimulus (e.g., incorrect solvent, insufficient temperature).
Due to the lack of a specific method, here is a generalized protocol you can adapt and optimize to develop your own regeneration procedure.
Objective: To establish and validate an effective method for regenerating a molecularly imprinted chemiresistive sensor for this compound.
Workflow Overview:
Materials:
Procedure:
Data Analysis: Calculate the Response Recovery for the key regeneration cycle:
A successful regeneration typically achieves a recovery of >90%. Monitor this value over multiple cycles to assess sensor reusability.
| Property | Furaneol | Homothis compound |
|---|---|---|
| IUPAC Name | 4-hydroxy-2,5-dimethyl-3(2H)-furanone [1] | 4-hydroxy-5-ethyl-2-methyl-3(2H)-furanone [2] |
| Molecular Formula | Information not available in search results | C7H10O3 [2] |
| Odor Description | Caramel, burnt sugar, fruity at lower concentrations [1] | Sweet, caramel, bready, maple, brown sugar, burnt [2] |
| Odor Type | Information not available in search results | Caramellic [2] |
| Low Odor Threshold | ~10 ppb (in water) [1] | Information not available in search results |
| Perception in Food | Character impact compound in strawberry, pineapple, and mango; forms in heat-processed foods [1] | Contributes to the flavor of Cheddar and Emmental cheese; found in wine and soy sauce [3] [1] [4] |
| Role in Fat-Reduced Cheese | Higher concentration in aged, reduced-fat cheese, contributing to distinct flavor profiles [3] | Higher concentration in aged, reduced-fat cheese, contributing to distinct flavor profiles [3] |
The data in the table is supported by specific experimental research, which provides critical context for how these compounds behave in complex food matrices.
Flavor Imbalance in Low-Fat Cheese: A pivotal study manufactured Cheddar cheeses with different fat contents: full-fat (FFC), 50% reduced-fat (RFC), and low-fat containing 6% fat (LFC). The cheeses were ripened at 8°C for up to 9 months and analyzed using sensory panels and gas chromatography-mass spectrometry (GC-MS). This research found that after 9 months of ripening, both RFC and LFC contained significantly higher concentrations of furanones, including this compound and Homothis compound, compared to full-fat cheese. These compounds were associated with burnt/rosy flavors that were not present in the full-fat counterpart. This confirms that flavor differences are not just due to the fat matrix but to fundamental changes in ripening biochemistry [3].
Synergy in Cheese and Processed Foods: Research on Emmental cheese indicates that Homothis compound, together with this compound, contributes strongly to the mild sweet and nut-like aroma [1]. Homothis compound is also a key odorant in soy sauce, prized for its powerful maple-caramel aroma and taste [4]. Its homologue, this compound, is a well-known product of the Maillard reaction and is found in numerous heat-processed foods like beef broth, roasted coffee, and popcorn [1].
The characterization of these compounds in research relies on sophisticated analytical techniques. Here are the common protocols cited:
This compound and Homothis compound share a related biosynthetic origin. The following diagram illustrates the general pathway for this compound, which is the best-characterized of the two. Homothis compound is understood to follow a similar biochemical route.
This diagram shows that both compounds are derived from carbohydrate metabolism, specifically D-Fructose-6-Phosphate [1]. A key step is catalyzed by the enzyme enone oxidoreductase (FaQR), leading to the formation of this compound [1]. Homothis compound, being the ethyl analogue, is understood to be formed through a similar but elongated pathway. Furthermore, both can be converted into non-volatile glucosides by glucosyltransferase (UGT) enzymes. These glucosides act as odorless storage forms, which can later break down to release the active aroma compounds [4].
| Feature | Furaneol | Sotolon |
|---|---|---|
| Aroma Descriptors | Burnt sugar, caramel, cooked strawberry [1] [2] | Curry, maple syrup, walnut, spicy [3] [4] |
| Olfactory Threshold in Wine | ~5 μg/L [1] [2] | ~8 μg/L in dry white wine; ~19 μg/L in Port wine [4] |
| Typical Concentration Ranges | 10-60 μg/L in dry white/rosé; up to 150 μg/L in Merlot [2] | Fortified/Oxidized Wines: Up to 810 μg/L [4] Dry White Wines (Premox): Usually below 140 μg/L [4] | | Aroma Impact (OAV > 1) | Considered an impact odorant in red wines [3] | Key compound in oxidized-style wines and premature oxidation [3] [2] | | Chemical Classification | 3(2H)-furanone [5] | 2(5H)-furanone [5] | | Role & Context | Positive impact on fruity and caramel notes in some wines [1]; can be disagreeable at high concentrations [1] | Desirable in styles like Sherry, Vin Jaune [3] [4]; considered an off-flavor in prematurely oxidized dry white wines [3] [4] |
Reliable quantification of these compounds is crucial for research. Here are summaries of established methodologies.
This is a widely used and robust approach for determining these polar compounds in wine [1] [3].
This method offers a simpler, faster alternative, particularly suitable for sotolon [4].
This method chemically modifies the compounds to make them more amenable to GC analysis [6].
Understanding the chemical origins of these compounds is key. Research has elucidated several pathways for sotolon formation in wines.
The diagram above illustrates that sotolon formation is primarily driven by chemical reactions associated with wine oxidation and aging [7] [4]. Key factors influencing its formation include:
The table below compares the core elements of the this compound pathway across the most-studied plant species.
| Feature | Strawberry (Fragaria × ananassa) | Tomato (Solanum lycopersicum) | Mango (Mangifera indica) |
|---|---|---|---|
| Key Biosynthesis Enzyme | FaQR / FaEO (Quinone oxidoreductase/Enone oxidoreductase) [1] [2] | SlEO (Enone oxidoreductase) [3] | MiEO (Enone oxidoreductase) [3] |
| Enzyme Function | Catalyzes the final reduction step to form this compound [2] | Catalyzes the final reduction step to form this compound [3] | Catalyzes the final reduction step to form this compound [3] |
| Direct Substrate | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) [2] | Information not specified in search results | Information not specified in search results |
| Gene / Protein Identity | 72% identity with MiEO [3] | 73% identity with MiEO [3] | 72-73% identity with FaQR and SlEO [3] |
| Key Transcriptional Regulators | FaERF#9 and FaMYB98 complex [1] | Information not specified in search results | Information not specified in search results |
| Major this compound Derivatives | Mesifurane (DMMF), HDMF-glucoside, HDMF-malonyl-glucoside [1] [4] | Information not specified in search results | Mesifurane (DMMF) [3] |
The pathway begins with a universal precursor, D-fructose-1,6-diphosphate (FDP), which was confirmed through radiolabeling studies in strawberry [4] [2]. The pathway involves several chemical rearrangements and reductions to eventually form the immediate, unstable precursor of this compound, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). The final, committed step is the NAD(P)H-dependent reduction of HMMF to form this compound, a reaction catalyzed by enone oxidoreductases like FaQR, SlEO, and MiEO [3] [2].
Figure 1: Core this compound Biosynthetic and Derivative Pathway in Strawberry. The pathway from FDP to HMMF involves multiple uncharacterized steps. The final step is catalyzed by an enone oxidoreductase (e.g., FaQR). This compound can be modified into Mesifurane by an O-methyltransferase (FaOMT) or into a non-volatile storage form by a glycosyltransferase [1] [4] [2].
Research in strawberry has revealed sophisticated transcriptional control over FaQR expression. The promoter of the FaQR gene is activated not by a single factor, but by a protein complex.
Figure 2: Transcriptional Regulation of FaQR in Strawberry. The ethylene response factor FaERF#9 and the MYB transcription factor FaMYB98 physically interact to form a complex. While FaMYB98 can bind the FaQR promoter alone, the complex of both proteins synergistically activates FaQR transcription, leading to significantly increased this compound production [1].
The data in the comparison table is supported by robust experimental evidence.
FaQR, MiEO) in E. coli, purifying the recombinant protein, and incubating it with the substrate D-fructose-1,6-bisphosphate and the cofactor NADH in a buffer (e.g., phosphate buffer, pH 7.0). The reaction products are then extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to detect and quantify the formation of this compound [3] [2].FaQR promoter, while Y2H and Bimolecular Fluorescence Complementation (BiFC) confirmed the physical protein-protein interaction between FaERF#9 and FaMYB98. Transient overexpression of these genes in strawberry fruits confirmed their functional role in upregulating FaQR expression and this compound content [1].This comparison highlights that while the fundamental biochemistry of this compound formation is conserved, the regulatory mechanisms can be species-specific. Research in strawberry is the most advanced, having uncovered a complex transcriptional network.
The table below summarizes the validation parameters for three analytical techniques as reported in the literature.
| Method | Key Validation Parameters | Application Context | Source |
|---|
| Automated SPE-GC-MS [1] | • Linearity ((r^2)): > 0.98 • Precision (RSD): < 10% • Recovery: > 89% • Limit of Detection (LOD): < 0.7 μg/L • Analyte: Furaneol in wine and mistelles | Wine, Mistelles | (2023) | | Derivatization SPME-GC-MS [2] | • Limit of Detection (LOD): Sub-ppb range (comparable to odor threshold) • Quantification Range: Sub-ppb • Repeatability: Good • Analyte: this compound in aqueous/fruit samples | Aqueous samples, Fruits | (2011) | | HPLC [3] [4] | • Application Shown: Used for quantification in complex matrices (Msalais wine) • Specific Validation Data: Not detailed in the available excerpts. | Wine | (2019) |
Here are the detailed methodologies for the two most thoroughly described techniques from the search results.
This method was optimized for polar compounds like this compound in wine.
This method focuses on achieving high sensitivity for this compound in aqueous samples.
The following diagram illustrates the logical process for selecting and validating an appropriate quantification method based on your sample and requirements.
The table below summarizes the key characteristics of Furaneol compared to generic synthetic flavorants based on available data.
| Feature | This compound (Natural & Synthetic) | Typical Synthetic Flavorants |
|---|---|---|
| Sensory Profile | Sweet, caramel-like, ripe strawberry [1] [2] [3] | Varies widely by target flavor |
| Key Aroma Quality | "Character impact" for authenticity; enhances "soymilk" and "sweet" notes, reduces "grassy" off-flavors [4] [3] | Designed for consistency and intensity |
| Odor Threshold | Very low (e.g., 10 ppb in water [3], 40 μg/kg in water [4]), indicating high potency | Varies, but often designed for high potency |
| Origin & Labeling | Can be natural (isolated/biosynthesized) or synthetic; supports "clean-label" trends [1] [5] | Artificially produced |
| Key Application | Fruit flavors, dairy, soy protein off-flavor masking, beverages, perfumery [1] [4] [3] | Broad across all food and beverage categories |
| Stability | Unstable at all pH values in its free form; often stabilized as a glycoside [2] | Varies, but often engineered for high stability |
| Market Trend | Growing demand driven by preference for natural ingredients [1] [5] | Facing scrutiny and regulatory challenges in some regions [6] |
Researchers use specific protocols to characterize this compound's sensory impact and practical performance.
This method maps this compound's sensory profile and its effect on other flavors using trained human panels.
Electronic noses (e-noses) and tongues (e-tongues) offer rapid, objective prediction of sensory qualities.
This innovative approach explains a key mechanistic advantage of this compound.
| Fruit | Ripening Stage | Furaneol (HDMF) Content | Key Biosynthetic Enzyme Activity | Experimental Evidence & Context |
|---|
| Strawberry (Fragaria × ananassa) | Unripe | Not specified, but low | Low | FaQR/FaEO (Enone Oxidoreductase): Protein activity and gene expression are strongly ripening-induced. Activity correlates with a single 37 kD polypeptide and peaks at the ripe stage [1] [2]. | | | Ripe | Up to 55 mg/kg fresh weight [1] | High | | | Strawberry (Fragaria × ananassa) | Unripe | Low | Low | FaOMT (O-Methyltransferase): Enzyme activity "sharply increases" during ripening, with maximum values at the ripe stage [3]. | | | Ripe | Maximum values [3] | High | | | Mango (Mangifera indica cv. Alphonso) | 0 Days After Harvest | Not Detected [4] | Significant gene expression detected [4] | MiEO (Mango Enone Oxidoreductase): Gene expression peaks 10 days after harvest; this compound content reaches its maximum at the completely ripe stage (15 days after harvest) [4]. | | | Ripe (15 Days After Harvest) | Maximum amount [4] | - | |
Beyond the core compounds, the ripening process involves the conversion of this compound into other derivatives:
The data in the table above is supported by established biochemical and molecular biology techniques. Here are the methodologies commonly used in the cited research:
Enzyme Activity Assay for FaQR/FaEO:
Gene Expression Profiling:
Volatile Compound Analysis:
The following diagram synthesizes the enzymatic pathway leading to this compound and its derivatives in ripening fruit, as detailed in the research [1] [4] [3]. The key regulatory point is the sharp increase in the activity of the critical enone oxidoreductase (e.g., FaQR, MiEO) during the transition to ripening.
Furanone and phenolic compounds employ different primary mechanisms for antioxidant activity, as summarized below:
| Compound Class | Example Compounds | Primary Antioxidant Mechanisms | Key Structural Features |
|---|---|---|---|
| Furanone | Furaneol (HDMF) [1] [2] | Mixed-type enzyme inhibition; Copper ion chelation; Interaction with amino acid residues [1]. | Furan ring; Carbonyl group; Hydroxyl group [1] [2]. |
| Phenolic Acids | Gallic acid, Chlorogenic acid, Ellagic acid [3] [4] | Single Electron Transfer (SET); Hydrogen Atom Transfer (HAT); Free radical scavenging [3] [5]. | Multiple hydroxyl groups on aromatic ring [3]. |
| Flavonoids | Catechin, Epigallocatechin gallate (EGCG), Quercetin [3] [5] [6] | SET/HAT radical scavenging; Enzyme inhibition; Metal chelation (e.g., Cu²⁺); Upregulation of antioxidant enzymes [3] [6]. | C6-C3-C6 skeleton; Catechol group in B-ring; 2,3-double bond [3]. |
Experimental data from various in vitro and animal models demonstrates the relative potency of these compounds:
| Compound | Experimental Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| This compound (HDMF) | In vivo (Hu sheep) [7] | ↑ GPx, SOD; ↓ MDA, ROS, OSI [7]. | |
| This compound | In vitro (Chemical assays) [2] | Reported activity: 0.8 mmol TE/mol [2]. | |
| Catechin | Electrochemical Biosensor [5] | LOD: 4.9×10⁻⁸ M (high sensitivity detection) [5]. | |
| EGCG | Human Pharmacokinetics [6] | Cmax: 3392 ng/mL (after 1600 mg dose); Plasma t₁/₂: 1.9-4.6 h [6]. | |
| Synergistic Mixtures | In vitro (THP-1 cells) [4] | Curcumin + Rosmarinic acid showed enhanced cytoprotection against H₂O₂ [4]. |
For reproducibility, here are the key methodologies used in the cited studies:
The diagram below summarizes the key antioxidant pathways and mechanisms discussed for this compound and phenolic compounds.
Irritant